molecular formula C12H21NO5 B1293150 Boc-(2S)-Gly-4-pyranoyl CAS No. 711017-85-5

Boc-(2S)-Gly-4-pyranoyl

Número de catálogo: B1293150
Número CAS: 711017-85-5
Peso molecular: 259.30 g/mol
Clave InChI: MAJWUTNRLZHCBX-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-(2S)-Gly-4-pyranoyl is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJWUTNRLZHCBX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649517
Record name (2S)-[(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711017-85-5
Record name (2S)-[(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-(2S)-Gly-4-pyranoyl: Structure, Stereochemistry, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and potential synthetic routes for Boc-(2S)-Gly-4-pyranoyl. This compound, a protected amino acid derivative, is a key building block in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are of significant interest in the development of therapeutics for type 2 diabetes.

Chemical Structure and Stereochemistry

This compound, systematically named (2S)---INVALID-LINK--acetic acid , is a non-proteinogenic amino acid derivative. Its structure is characterized by a central alpha-carbon substituted with a carboxylic acid group, an amine protected by a tert-butyloxycarbonyl (Boc) group, and a tetrahydropyran-4-yl moiety.

The stereochemistry is defined by the (2S)-configuration at the alpha-carbon, which is crucial for its biological activity in the context of DPP-IV inhibition. The InChI and InChIKey identifiers provide a definitive representation of its structure and stereochemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₅[1]
Molecular Weight 259.29 g/mol [1]
CAS Number 711017-85-5[2][3][4]
Appearance Solid (predicted)[1]
InChI InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1[1]
InChIKey MAJWUTNRLZHCBX-VIFPVBQESA-N[1]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a plausible synthetic strategy can be devised based on established methods for α-amino acid synthesis and Boc protection. The key challenge lies in the stereoselective introduction of the amino and carboxyl groups onto the pyran scaffold.

Two potential retrosynthetic pathways are outlined below.

Logical Workflow for Synthesis

synthesis_workflow cluster_0 Retrosynthetic Analysis Target This compound Intermediate1 (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid Target->Intermediate1 Boc Protection Intermediate2 Tetrahydropyran-4-one Intermediate1->Intermediate2 Bucherer-Bergs or Strecker Synthesis Intermediate3 Tetrahydropyran-4-carboxaldehyde Intermediate1->Intermediate3 Strecker Synthesis

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Protocols

Method 1: Synthesis via Bucherer-Bergs Reaction followed by Enzymatic Resolution and Boc Protection

This method involves the synthesis of a racemic hydantoin intermediate from tetrahydropyran-4-one, followed by hydrolysis and enzymatic resolution to obtain the desired (S)-enantiomer of the amino acid, which is then protected.

Step 1: Synthesis of 5-(tetrahydro-2H-pyran-4-yl)imidazolidine-2,4-dione (Racemic Hydantoin)

  • Materials: Tetrahydropyran-4-one, potassium cyanide (KCN), ammonium carbonate ((NH₄)₂CO₃), ethanol, water.

  • Procedure:

    • In a sealed reaction vessel, a mixture of tetrahydropyran-4-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water is prepared.

    • The mixture is heated at 60-70°C with stirring for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Upon cooling, the hydantoin product precipitates and is collected by filtration, washed with cold water, and dried.

Step 2: Hydrolysis to Racemic 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

  • Materials: 5-(tetrahydro-2H-pyran-4-yl)imidazolidine-2,4-dione, barium hydroxide or sodium hydroxide, water, sulfuric acid.

  • Procedure:

    • The hydantoin is hydrolyzed by refluxing with an excess of a strong base such as barium hydroxide or sodium hydroxide solution.

    • After the reaction is complete, the solution is cooled and acidified with sulfuric acid to precipitate the barium sulfate, which is then removed by filtration.

    • The filtrate is concentrated to yield the racemic amino acid.

Step 3: Enzymatic Resolution of (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

  • Rationale: To obtain the enantiomerically pure (S)-amino acid, an enzymatic resolution step is employed. This often involves the selective acylation or deacylation of one enantiomer by a specific enzyme.

  • Procedure (General):

    • The racemic amino acid is N-acylated.

    • The N-acyl-racemic amino acid is then subjected to an aminoacylase enzyme which selectively hydrolyzes the N-acyl group from the L- (or S-) amino acid.

    • The resulting free (S)-amino acid can then be separated from the unreacted N-acyl-(R)-amino acid based on differences in their physical properties (e.g., solubility).

Step 4: Boc Protection of (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

  • Materials: (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., sodium bicarbonate, triethylamine), a solvent (e.g., dioxane/water, dichloromethane).

  • Procedure:

    • The (S)-amino acid is dissolved in a mixture of dioxane and water, and sodium bicarbonate is added to adjust the pH to approximately 9-10.

    • Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise to the stirred solution at room temperature.

    • The reaction is stirred for several hours until completion (monitored by TLC).

    • The reaction mixture is then acidified to pH 2-3 with a dilute acid (e.g., citric acid or HCl) and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Method 2: Asymmetric Strecker Synthesis

The Strecker synthesis provides another route to α-amino acids from aldehydes or ketones. An asymmetric variant can be employed to directly obtain the desired enantiomer.

Step 1: Asymmetric Strecker Reaction

  • Materials: Tetrahydropyran-4-carboxaldehyde, a chiral amine auxiliary (e.g., (R)-phenylglycinol), trimethylsilyl cyanide (TMSCN), a suitable solvent (e.g., methanol).

  • Procedure:

    • Tetrahydropyran-4-carboxaldehyde is reacted with a chiral amine auxiliary to form a chiral imine in situ.

    • Trimethylsilyl cyanide is then added to the reaction mixture, which undergoes a diastereoselective addition to the imine.

    • The resulting α-aminonitrile is then hydrolyzed under acidic conditions to yield the non-racemic amino acid. The chiral auxiliary is typically removed during the hydrolysis step.

Step 2: Boc Protection

  • The Boc protection would then be carried out as described in Step 4 of Method 1.

Biological Relevance: Role as a DPP-IV Inhibitor Precursor

This compound is a valuable building block for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This makes DPP-IV inhibitors an important class of drugs for the treatment of type 2 diabetes.

Dipeptidyl Peptidase IV (DPP-IV) Signaling Pathway

DPP_IV_Signaling_Pathway cluster_ingestion Food Ingestion cluster_incretin Incretin Release cluster_pancreas Pancreatic Response cluster_dppiv DPP-IV Action cluster_inhibitor Inhibitor Action Food Food Intake GLP1 GLP-1 Release Food->GLP1 GIP GIP Release Food->GIP Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon DPPIV DPP-IV GLP1->DPPIV Substrate GIP->Insulin GIP->DPPIV Substrate Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes Inactive_Incretins Inactive GLP-1 & GIP DPPIV->Inactive_Incretins Inactivation Inhibitor DPP-IV Inhibitor (derived from this compound) Inhibitor->DPPIV Inhibition

Caption: The role of DPP-IV in glucose homeostasis and the mechanism of action of DPP-IV inhibitors.

Quantitative Biological Data

Specific IC₅₀ or Kᵢ values for this compound as a DPP-IV inhibitor are not available in the literature, as it is primarily a synthetic intermediate. However, dipeptides incorporating this structural motif have shown potent DPP-IV inhibitory activity. For example, tryptophan-containing dipeptides have been reported to have IC₅₀ values in the micromolar range.[6] The pyranoyl group in this compound is designed to mimic the proline residue that is a natural substrate for DPP-IV, thereby providing a basis for the design of potent and selective inhibitors.

Conclusion

This compound is a strategically important building block in medicinal chemistry, particularly for the development of DPP-IV inhibitors. Its synthesis, while not explicitly detailed in the literature, can be achieved through established methodologies such as the Bucherer-Bergs or Strecker reactions, coupled with techniques for stereoselective control. The understanding of its structure, stereochemistry, and its role in the context of the DPP-IV signaling pathway is crucial for researchers and scientists working on the discovery and development of novel antidiabetic agents. Further research to establish a scalable and efficient synthesis of this compound and to explore its incorporation into a wider range of bioactive molecules is warranted.

References

Synthesis and Purification of Boc-(2S)-Gly-4-pyranoyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and purification strategy for the non-proteinogenic amino acid, Boc-(2S)-Gly-4-pyranoyl. Due to the limited availability of direct literature on this specific compound, this guide leverages established methodologies for analogous structures, including asymmetric Strecker synthesis and standard Boc-protection protocols. All quantitative data are presented as expected values based on similar transformations reported in the literature.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a two-step process commencing with the asymmetric Strecker synthesis to construct the chiral amino acid core, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Synthesis_Overview Start Tetrahydropyran-4-carbaldehyde Intermediate (2S)-Amino-(tetrahydro-pyran-4-yl)acetic Acid Start->Intermediate Asymmetric Strecker Synthesis Product This compound Intermediate->Product Boc Protection

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Asymmetric Synthesis of (2S)-Amino-(tetrahydro-pyran-4-yl)acetic Acid via Strecker Reaction

The enantioselective synthesis of the core amino acid can be achieved through an asymmetric Strecker reaction using a chiral auxiliary, such as (R)-phenylglycine amide. This method allows for the stereoselective formation of the desired (S)-enantiomer. An alternative approach involves a non-chiral Strecker synthesis followed by classical resolution of the resulting racemic amino acid.

Protocol: Asymmetric Strecker Synthesis with (R)-Phenylglycine Amide Auxiliary

This protocol is adapted from established procedures for asymmetric Strecker reactions on aldehydes.[1][2]

  • Reaction Setup: In a round-bottom flask, dissolve tetrahydropyran-4-carbaldehyde (1.0 eq.) and (R)-phenylglycine amide (1.0 eq.) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Cyanide Addition: Add a source of cyanide, for example, trimethylsilyl cyanide (TMSCN) (1.2 eq.) or a combination of sodium cyanide (NaCN) and a mild acid like acetic acid, to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Stir the reaction mixture for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Hydrolysis of the Nitrile: Upon completion, the intermediate α-aminonitrile is hydrolyzed without isolation. Add a strong acid, such as 6 M hydrochloric acid, and heat the mixture to reflux for several hours until the nitrile is fully converted to the carboxylic acid.

  • Work-up and Isolation: After cooling, the reaction mixture is worked up to remove the chiral auxiliary. This typically involves extraction and precipitation. The crude (2S)-amino-(tetrahydro-pyran-4-yl)acetic acid is then isolated.

Alternative Protocol: Racemic Synthesis and Chiral Resolution

  • Racemic Strecker Synthesis: Perform a standard Strecker reaction using tetrahydropyran-4-carbaldehyde, ammonia, and a cyanide source to yield racemic 2-amino-2-(tetrahydro-pyran-4-yl)acetic acid.[3]

  • Diastereomeric Salt Formation: Dissolve the racemic amino acid in a suitable solvent and add a chiral resolving agent, such as a chiral acid or base (e.g., tartaric acid derivatives or a chiral amine), to form diastereomeric salts.[4][]

  • Fractional Crystallization: Separate the diastereomers by fractional crystallization, taking advantage of their different solubilities.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid or base to liberate the enantiomerically pure (2S)-amino-(tetrahydro-pyran-4-yl)acetic acid.[6]

Step 2: Boc Protection of (2S)-Amino-(tetrahydro-pyran-4-yl)acetic Acid

The protection of the amino group is a standard procedure in peptide synthesis and organic chemistry.

Protocol: Boc Protection

This protocol is based on general methods for the Boc protection of amino acids.

  • Reaction Setup: Suspend (2S)-amino-(tetrahydro-pyran-4-yl)acetic acid (1.0 eq.) in a mixture of a suitable solvent (e.g., dioxane, THF, or t-butanol) and water.

  • Basification: Add a base, such as sodium hydroxide or triethylamine, to the suspension to deprotonate the amino group and facilitate the reaction.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC until completion.

  • Work-up and Extraction: Acidify the reaction mixture to a pH of approximately 2-3 with a mild acid (e.g., citric acid or dilute HCl). Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product can be purified by flash column chromatography followed by crystallization to obtain a high-purity solid.

Protocol: Flash Column Chromatography

  • Column Preparation: Pack a silica gel column with an appropriate solvent system. A common eluent for Boc-protected amino acids is a gradient of ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol: Crystallization

  • Solvent Selection: Dissolve the purified product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).

  • Precipitation: Slowly add a non-polar solvent in which the product is insoluble (e.g., hexanes, petroleum ether) until the solution becomes turbid.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, and then in a refrigerator, to promote crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Data Presentation

Table 1: Expected Yields and Purity

StepProductExpected Yield (%)Expected Purity (%)
1(2S)-Amino-(tetrahydro-pyran-4-yl)acetic Acid60-80>95
2This compound85-95>98 (after chromatography)
3Crystalline this compound>90 (from chromatography)>99

Table 2: Characterization Data (Predicted)

CompoundTechniqueExpected Key Signals
This compound¹H NMR (CDCl₃)δ ~1.45 (s, 9H, C(CH₃)₃), 3.4-4.0 (m, 4H, pyran CH₂), ~4.2 (d, 1H, α-CH), ~5.1 (d, 1H, NH), ~1.5-2.0 (m, 5H, pyran CH and CH₂)
¹³C NMR (CDCl₃)δ ~28.3 (C(CH₃)₃), ~55 (α-C), ~67 (pyran CH₂O), ~80 (C(CH₃)₃), ~155 (C=O, Boc), ~175 (C=O, acid)
MS (ESI-)m/z [M-H]⁻ calculated for C₁₂H₂₀NO₅: 258.13, found ~258.1

Visualization of Workflows

Purification_Workflow Crude Crude this compound Chromatography Flash Column Chromatography (Silica Gel) Crude->Chromatography Fractions Pure Fractions Chromatography->Fractions Elution with EtOAc/Hexanes Crystallization Crystallization Fractions->Crystallization Solvent Removal Final Pure Crystalline Product Crystallization->Final Isolation and Drying

Caption: Purification workflow for this compound.

Chiral_Resolution_Workflow Racemic Racemic Amino Acid Salt_Formation Diastereomeric Salt Formation (with Chiral Resolving Agent) Racemic->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Separation Separation of Diastereomers Crystallization->Separation Based on Solubility Difference Liberation Liberation of Enantiomer Separation->Liberation Pure_Enantiomer Enantiomerically Pure (2S)-Amino Acid Liberation->Pure_Enantiomer

Caption: Workflow for chiral resolution of the amino acid.

References

Spectroscopic and Synthetic Profile of Boc-(2S)-Gly-4-pyranoyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for Boc-(2S)-Gly-4-pyranoyl, a valuable building block in medicinal chemistry and peptide synthesis. Due to the limited availability of a complete, published dataset for this specific molecule, this document compiles expected spectroscopic data based on analogous compounds and outlines a robust experimental workflow for its synthesis and characterization.

Compound Identity and Properties

This compound, systematically named (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-proteinogenic amino acid derivative. The incorporation of the tetrahydropyran ring introduces conformational rigidity and alters the lipophilicity of peptide scaffolds, making it a subject of interest in drug design.

PropertyValueReference
CAS Number 711017-85-5[1]
Molecular Formula C₁₂H₂₁NO₅[2]
Molecular Weight 259.30 g/mol [2]
Appearance White to off-white solid[2]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including Boc-glycine and various cyclic amino acid derivatives.[3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5br s1H-COOH
~5.1d1H-NH-
~4.2m1Hα-CH
~3.9m2HPyran -CH₂O- (axial)
~3.3m2HPyran -CH₂O- (equatorial)
~2.0m1HPyran -CH-
~1.6m2HPyran -CH₂- (axial)
~1.4s9HBoc -C(CH₃)₃
~1.3m2HPyran -CH₂- (equatorial)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175-COOH
~155Boc C=O
~80Boc -C(CH₃)₃
~67Pyran -CH₂O-
~55α-CH
~40Pyran -CH-
~32Pyran -CH₂-
~28Boc -C(CH₃)₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (Carboxylic Acid)
~3340MediumN-H stretch (Amide)
~2950StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid & Boc)
~1520StrongN-H bend (Amide II)
~1160StrongC-O stretch (Ester & Ether)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

TechniqueModeExpected m/zAssignment
Electrospray Ionization (ESI)Positive260.14[M+H]⁺
Positive282.12[M+Na]⁺
Positive204.11[M-C₄H₉O]⁺
Negative258.13[M-H]⁻

Experimental Protocols

The following sections detail representative procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is a general representation of the Boc-protection of an amino acid.

  • Dissolution: (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (1 eq.) is dissolved in a 1:1 mixture of dioxane and water.

  • Basification: The solution is cooled to 0 °C in an ice bath, and sodium hydroxide (2.5 eq.) is added to adjust the pH to ~10.

  • Boc-Protection: Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) dissolved in dioxane is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is washed with ethyl acetate.

  • Acidification: The aqueous layer is cooled to 0 °C and acidified to pH 2-3 with a cold 1 M HCl solution.

  • Extraction: The product is extracted with ethyl acetate (3x).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is analyzed as a thin film on a KBr plate or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular weight and elemental composition.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material: (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid dissolution Dissolution (Dioxane/Water) start->dissolution boc_protection Boc Protection (Boc₂O, NaOH) dissolution->boc_protection workup Aqueous Work-up & Extraction boc_protection->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample Analysis ir IR Spectroscopy product->ir Sample Analysis ms Mass Spectrometry (ESI-HRMS) product->ms Sample Analysis

Caption: Synthetic and characterization workflow for this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics and a practical approach to the synthesis of this compound. Researchers are encouraged to use this information as a starting point for their own experimental work.

References

Navigating the Solubility and Stability of Boc-(2S)-Gly-4-pyranoyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Boc-(2S)-Gly-4-pyranoyl, a specialized amino acid derivative with potential applications in peptide synthesis and drug discovery. Understanding its behavior in various solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the expected solubility and stability profiles based on the general principles of Boc-protected amino acids and provides detailed experimental protocols for empirical determination.

Core Concepts: Structure and Physicochemical Properties

This compound, also known as (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, possesses a unique structure that dictates its solubility and stability.[1] The key functional groups are:

  • Boc (tert-butoxycarbonyl) group: A bulky, nonpolar protecting group that imparts significant hydrophobic character.

  • Carboxylic acid group: A polar functional group capable of hydrogen bonding and deprotonation.

  • Pyranoyl ring: A heterocyclic moiety that adds to the steric bulk and can influence intermolecular interactions.

  • Amide linkage: Connecting the Boc group to the amino acid backbone.

The interplay between the nonpolar Boc group and the polar carboxylic acid allows for solubility in a range of organic solvents. The principle of "like dissolves like" is paramount in predicting its behavior.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative profile can be predicted based on the known behavior of other Boc-protected amino acids.[2][3][4]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)HighExcellent at solvating both the polar carboxylic acid and the nonpolar Boc group. Commonly used in peptide synthesis.[3]
N-Methyl-2-pyrrolidone (NMP)HighSimilar to DMF, a strong solvent for Boc-amino acids.[3]
Dimethyl sulfoxide (DMSO)HighA highly polar solvent capable of disrupting intermolecular hydrogen bonds.
Acetonitrile (ACN)ModerateLess polar than DMF and NMP, may require some energy input (e.g., sonication) for complete dissolution.
Chlorinated Dichloromethane (DCM)Moderate to HighGood at dissolving the nonpolar Boc group, but less effective at solvating the polar carboxylic acid.[3]
Chloroform (CHCl₃)ModerateSimilar to DCM.
Ethers Tetrahydrofuran (THF)ModerateA versatile solvent for many organic compounds.
Diethyl etherLow to ModerateLess polar than THF, solubility is expected to be lower.
Alcohols Methanol (MeOH)ModerateCan hydrogen bond with the carboxylic acid, but the nonpolar Boc group limits high solubility.
Ethanol (EtOH)ModerateSimilar to methanol.
Isopropanol (IPA)Low to ModerateIncreased nonpolar character compared to methanol and ethanol may slightly improve interaction with the Boc group but decrease overall solubility.
Nonpolar HexanesVery LowThe high polarity of the carboxylic acid will prevent dissolution.
TolueneVery LowSimilar to hexanes.
Aqueous WaterVery LowThe large, nonpolar Boc group makes the molecule sparingly soluble in water.[2]

Stability Considerations

The stability of this compound is primarily dictated by the acid-labile nature of the Boc protecting group.

Table 2: Predicted Stability of this compound under Various Conditions

ConditionReagent/SolventStabilityComments
Acidic Trifluoroacetic acid (TFA)UnstableThe Boc group is readily cleaved by strong acids like TFA, a standard procedure in peptide synthesis.[][6]
Hydrochloric acid (HCl) in organic solventUnstableSimilar to TFA, used for Boc deprotection.[]
Acetic acid (AcOH)Generally StableMild acids are typically not sufficient to cause rapid deprotection at room temperature.
Basic PiperidineStableThe Boc group is stable to basic conditions, which is why it is used orthogonally with the base-labile Fmoc group.[7]
Sodium hydroxide (NaOH)Stable (Boc group)The Boc group is stable, but the carboxylic acid will be deprotonated to form a salt.
Nucleophilic HydrazineStableThe Boc group is resistant to nucleophilic attack.[]
Reductive Catalytic Hydrogenation (H₂/Pd)StableThe Boc group is stable under these conditions, unlike the Cbz protecting group.[6][8]
General Storage Solid, Room TemperatureStableBoc-protected amino acids can generally be stored for long periods without decomposition.[]

Experimental Protocols

To obtain precise data for your specific application, experimental determination of solubility and stability is recommended.

Solubility Determination: Equilibrium Saturation Method

This method determines the maximum amount of solute that can dissolve in a solvent at a given temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the test solvent. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution is saturated.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

  • Solvent Evaporation: Place the aliquot of the supernatant in a pre-weighed vial and evaporate the solvent under a stream of nitrogen or in a vacuum oven.

  • Quantification: Weigh the vial containing the dried solute. The difference in weight corresponds to the amount of dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Stability Assessment: HPLC-Based Assay

This method monitors the degradation of the compound over time under specific conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Incubation: Add a known amount of the stock solution to vials containing the test solutions (e.g., acidic, basic, or aqueous buffers).

  • Time Points: Incubate the vials at a controlled temperature. At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: If necessary, quench the reaction by adding a suitable reagent (e.g., neutralizing a strong acid or base).

  • HPLC Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC). Use a suitable column and mobile phase to separate the parent compound from any degradation products.

  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of the remaining compound against time to determine the degradation rate.

Visualizing Workflows and Relationships

To aid in the conceptualization of experimental design and the chemical principles at play, the following diagrams are provided.

G Workflow for Solubility Determination A Add excess this compound to known volume of solvent B Equilibrate at constant temperature (24-48 hours with agitation) A->B C Separate supernatant from undissolved solid B->C D Transfer known volume of supernatant to pre-weighed vial C->D E Evaporate solvent D->E F Weigh vial with dried solute E->F G Calculate solubility (mg/mL or mol/L) F->G

Caption: Experimental workflow for solubility determination.

G Boc Group Stability Profile cluster_stable Stable Conditions cluster_unstable Unstable Conditions Stable This compound Basic Basic (e.g., Piperidine) Stable->Basic Stable Nucleophilic Nucleophilic (e.g., Hydrazine) Stable->Nucleophilic Stable Reductive Reductive (H2/Pd) Stable->Reductive Stable Unstable This compound Acidic Strong Acid (e.g., TFA, HCl) Unstable->Acidic Labile Deprotected Deprotected Amine + CO2 + Isobutylene Acidic->Deprotected Cleavage

Caption: Stability of the Boc protecting group.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not defined, pyran-containing molecules have been investigated as inhibitors in various signaling pathways. For instance, some pyran derivatives have been studied as inhibitors of kinases such as CDK2 and TRKA, which are implicated in cell cycle regulation and cancer progression.[9] Further research would be required to determine if this compound interacts with these or other pathways.

G Hypothetical Kinase Inhibition Pathway cluster_pathway Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., TRKA) GF->Receptor Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade CDK2 CDK2 Kinase_Cascade->CDK2 Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Inhibitor Pyran-containing Inhibitor (e.g., this compound) Inhibitor->Receptor Inhibition Inhibitor->CDK2 Inhibition

Caption: Hypothetical kinase inhibition by a pyran derivative.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While the provided data is based on established principles of Boc-amino acid chemistry, empirical determination using the outlined protocols is crucial for generating precise and reliable data for specific applications. A thorough characterization of these physicochemical properties will facilitate the successful use of this compound in synthesis, purification, and formulation.

References

Potential Biological Targets of Boc-(2S)-Gly-4-pyranoyl: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(2S)-Gly-4-pyranoyl is an amino-terminally protected glycine derivative recognized as a valuable synthetic intermediate in the development of therapeutic agents. While this molecule itself is not biologically active, it serves as a crucial building block for the synthesis of potent and selective Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. This technical guide explores the biological context of DPP-IV as the ultimate target for compounds derived from this compound. It details the role of DPP-IV in glucose homeostasis, the signaling pathways it modulates, quantitative data on established DPP-IV inhibitors, and standardized experimental protocols for inhibitor screening.

Introduction: The Role of this compound in Drug Discovery

This compound, chemically known as (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-natural amino acid derivative. Its structural features make it an important component in the synthesis of small molecule inhibitors, particularly for the enzyme Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV inhibitors, also known as "gliptins," are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus.[1][2]

The primary function of DPP-IV is the inactivation of incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][4] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[5][6] This guide will focus on DPP-IV as the key biological target for therapeutic agents synthesized using this compound.

Dipeptidyl Peptidase-IV (DPP-IV) as a Biological Target

DPP-IV is a serine exopeptidase that is ubiquitously expressed on the surface of various cell types and also exists in a soluble form in plasma.[6][7] It plays a significant role in glucose homeostasis by cleaving N-terminal dipeptides from a variety of polypeptide substrates, including the incretin hormones.[5][6]

The DPP-IV/GLP-1 Signaling Pathway

The incretin hormone GLP-1 is released from intestinal L-cells in response to food intake and plays a pivotal role in regulating blood glucose levels.[8][9] Active GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade that potentiates glucose-stimulated insulin secretion.[10][11] This process is tightly regulated by DPP-IV, which rapidly degrades and inactivates GLP-1.[6][9] Inhibition of DPP-IV preserves the active form of GLP-1, thereby enhancing its beneficial effects on glycemic control.[5]

DPP4_GLP1_Pathway cluster_gut Intestinal L-Cell cluster_blood Bloodstream cluster_pancreas Pancreatic β-Cell Food Intake Food Intake GLP1_Release GLP-1 Release Food Intake->GLP1_Release Active_GLP1 Active GLP-1 GLP1_Release->Active_GLP1 DPP4 DPP-IV Active_GLP1->DPP4 Degradation GLP1R GLP-1 Receptor Active_GLP1->GLP1R Binds to Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 DPP4_Inhibitor DPP-IV Inhibitor (e.g., from this compound) DPP4_Inhibitor->DPP4 AC Adenylyl Cyclase GLP1R->AC cAMP ↑ cAMP AC->cAMP PKA_Epac PKA / Epac cAMP->PKA_Epac Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) PKA_Epac->Insulin_Secretion

Figure 1: DPP-IV/GLP-1 Signaling Pathway.

Quantitative Data for Representative DPP-IV Inhibitors

While this compound is a precursor, the final synthesized compounds exhibit potent inhibitory activity against DPP-IV. The table below presents the half-maximal inhibitory concentration (IC50) values for several well-established DPP-IV inhibitors.

InhibitorIC50 (nM)Notes
Sitagliptin19The first approved DPP-IV inhibitor.[12]
Vildagliptin62A potent and selective DPP-IV inhibitor.[12]
Saxagliptin50A cyanopyrrolidine-based DPP-IV inhibitor.[12]
Alogliptin24A highly selective DPP-IV inhibitor.[12]
Linagliptin1A xanthine-based DPP-IV inhibitor.[12]

Experimental Protocols

General Workflow for DPP-IV Inhibitor Synthesis and Screening

The development of novel DPP-IV inhibitors from precursors like this compound follows a structured workflow, from chemical synthesis to biological activity assessment.

Experimental_Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., coupling reactions) Start->Synthesis Purification Purification and Characterization (HPLC, MS) Synthesis->Purification Screening In Vitro DPP-IV Inhibitor Screening Assay Purification->Screening Data_Analysis IC50 Determination Screening->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt End Preclinical Candidate Lead_Opt->End

Figure 2: Experimental workflow for DPP-IV inhibitor development.
In Vitro DPP-IV Inhibitor Screening Assay Protocol

This protocol describes a common fluorescence-based assay for determining the inhibitory activity of compounds against human recombinant DPP-IV.

Objective: To determine the IC50 value of a test compound against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme[7]

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[7]

  • Fluorogenic Substrate: H-Gly-Pro-Aminomethylcoumarin (AMC)[7][13]

  • Positive Control Inhibitor: Sitagliptin[13]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[7][13]

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DPP-IV Assay Buffer.

    • Dilute the human recombinant DPP-IV enzyme in the assay buffer to the desired concentration.

    • Prepare a stock solution of the H-Gly-Pro-AMC substrate and dilute it in the assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells (Negative Control): Add 30 µL of assay buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of solvent.[13]

    • Background Wells (No Enzyme): Add 40 µL of assay buffer and 10 µL of solvent.[13]

    • Inhibitor Wells: Add 30 µL of assay buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound dilution.[13]

    • Positive Control Wells: Add 30 µL of assay buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the Sitagliptin dilution.[13]

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.[7]

  • Incubation:

    • Cover the plate and incubate at 37°C for 30 minutes.[7]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7][13]

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a key synthetic intermediate whose value is realized in the creation of potent DPP-IV inhibitors. Understanding the biological role of DPP-IV and its modulation of the GLP-1 signaling pathway is fundamental for the rational design of novel therapeutics for type 2 diabetes. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to effectively screen and characterize new chemical entities derived from this and similar building blocks, ultimately contributing to the advancement of metabolic disease treatment.

References

In Silico Analysis of Boc-(2S)-Gly-4-pyranoyl Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, offering a powerful lens through which to examine the intricate dance between small molecules and their biological targets. This guide provides a comprehensive technical overview of the computational methodologies used to model the interactions of N-tert-butoxycarbonyl-(2S)-glycyl-4-pyranoyl (Boc-(2S)-Gly-4-pyranoyl), a compound of interest in rational drug design. By simulating these interactions at a molecular level, researchers can predict binding affinities, elucidate mechanisms of action, and guide the synthesis of novel therapeutic agents with enhanced efficacy and specificity.

Data Presentation: A Framework for Quantitative Analysis

A systematic approach to data collection and organization is paramount for a successful in silico modeling project. The following tables provide a template for summarizing the key quantitative data that should be generated and analyzed.

Table 1: Molecular Docking Results for this compound with Target Proteins

Target Protein (PDB ID)Binding Energy (kcal/mol)Inhibition Constant (Ki) (µM)RMSD (Å)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic Interactions)
Target A (e.g., Kinase)-8.51.51.2TYR 82, ASP 145LEU 23, VAL 78, ILE 130
Target B (e.g., Protease)-7.93.21.5SER 195, HIS 57TRP 215, PHE 41
Target C (e.g., Receptor)-9.10.81.0ASN 101, GLN 210TYR 150, ILE 205, MET 208

Note: The data presented in this table is illustrative and serves as a template for organizing actual docking results. Binding energy is a measure of the affinity between the ligand and the protein, with more negative values indicating stronger binding. The inhibition constant (Ki) is another measure of binding affinity, where a smaller value indicates a more potent inhibitor. The Root Mean Square Deviation (RMSD) is used to validate the docking protocol by comparing the docked conformation of a ligand to a known binding pose; a value below 2.0 Å is generally considered a successful docking.[1]

Table 2: Molecular Dynamics Simulation Parameters and Key Metrics

ParameterValueDescription
Simulation SoftwareGROMACS, AMBER, NAMDCommonly used software packages for MD simulations.
Force FieldCHARMM36, AMBER ff14SBA set of empirical energy functions used to calculate the potential energy of the system.
Water ModelTIP3P, SPC/EDefines the properties of the water molecules in the simulation.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature300 KPhysiological temperature.
Pressure1 barAtmospheric pressure.
Simulation Time100 nsThe duration of the simulation.
RMSD of Ligand1.5 ± 0.3 ÅRoot Mean Square Deviation of the ligand over the course of the simulation, indicating its stability in the binding pocket.
RMSF of Protein2.1 ± 0.5 ÅRoot Mean Square Fluctuation of the protein residues, highlighting flexible regions.
Binding Free Energy (MM/PBSA)-45.2 ± 5.7 kcal/molAn estimation of the binding free energy calculated from the simulation trajectory.

Note: This table outlines the essential parameters for setting up and analyzing a molecular dynamics simulation. The values provided are typical for such simulations and should be adapted based on the specific system under investigation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the key experiments in the in silico modeling of this compound interactions.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[]

  • Preparation of the Receptor Protein:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the study.

    • Add polar hydrogen atoms and assign appropriate partial charges to the protein atoms.

    • Identify and define the binding site. This can be done based on the location of a co-crystallized ligand or by using active site prediction servers.

  • Preparation of the Ligand (this compound):

    • Generate the 3D structure of this compound using a molecule builder or retrieve it from a chemical database like PubChem.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define the rotatable bonds of the ligand.

  • Docking Simulation:

    • Define a grid box that encompasses the entire binding site of the protein. The grid spacing is typically set to 0.375 Å.[3]

    • Utilize a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina, to perform the docking calculations.[1]

    • Generate a specified number of binding poses (e.g., 10-20).

  • Analysis of Docking Results:

    • Rank the generated poses based on their binding energy scores.

    • Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

    • Visualize the ligand-protein complex using molecular graphics software like PyMOL or UCSF Chimera.

Protocol 2: Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.

    • Place the complex in a periodic box of appropriate dimensions, ensuring a minimum distance between the protein and the box edges.

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done in two stages: first with the protein and ligand restrained, and then with the entire system unrestrained.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

    • Equilibrate the system at the target temperature and pressure (e.g., 1 bar) under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to allow for adequate sampling of the conformational space.

    • Save the trajectory data at regular intervals for subsequent analysis.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the system.

    • Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

    • Analyze the hydrogen bond network and other key interactions between the ligand and the protein over time.

    • Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Mandatory Visualizations

Diagrams are essential for communicating complex workflows and relationships. The following visualizations, created using the DOT language, illustrate key aspects of the in silico modeling process.

Experimental_Workflow cluster_prep Data Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Results Protein_Structure Protein Structure (PDB) Docking_Simulation Docking Simulation (e.g., AutoDock Vina) Protein_Structure->Docking_Simulation Ligand_Structure Ligand Structure (this compound) Ligand_Structure->Docking_Simulation Binding_Pose_Analysis Binding Pose Analysis Docking_Simulation->Binding_Pose_Analysis MD_Simulation MD Simulation (e.g., GROMACS) Binding_Pose_Analysis->MD_Simulation Binding_Affinity Binding Affinity (Binding Energy, Ki) Binding_Pose_Analysis->Binding_Affinity Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Binding_Pose_Analysis->Interaction_Analysis Trajectory_Analysis Trajectory Analysis MD_Simulation->Trajectory_Analysis Trajectory_Analysis->Interaction_Analysis Stability_Analysis Complex Stability (RMSD, RMSF) Trajectory_Analysis->Stability_Analysis

A high-level overview of the in silico modeling workflow.

Signaling_Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Boc_Gly_Pyranoyl This compound Boc_Gly_Pyranoyl->Kinase_A Inhibits

A hypothetical signaling pathway modulated by this compound.

Logical_Relationship High_Binding_Affinity High Binding Affinity (-ΔG) Promising_Candidate Promising Drug Candidate High_Binding_Affinity->Promising_Candidate Low_RMSD Low Ligand RMSD (< 2Å) Low_RMSD->Promising_Candidate Stable_Interactions Stable Key Interactions Stable_Interactions->Promising_Candidate

References

The Emergence of Pyran-Containing Amino Acids: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of heterocyclic scaffolds into amino acid and peptide structures represents a burgeoning field in medicinal chemistry and drug discovery. Among these, the pyran moiety, a six-membered oxygen-containing heterocycle, has garnered significant attention for its prevalence in a vast array of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for preparing amino acids and related derivatives containing a pyran ring. It further delves into their diverse biological activities, supported by quantitative data, and elucidates their mechanisms of action through detailed signaling pathways and experimental workflows. This document aims to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this unique class of molecules.

Introduction: Defining the Landscape of Pyran-Containing Amino Acids

The term "pyranoyl amino acids" is not a formally established classification in chemical literature. However, the underlying interest in molecules combining the structural features of a pyran ring and an amino acid is a significant area of research. This guide will therefore address the broader and more accurate classification of pyran-containing amino acid analogues and derivatives . These compounds encompass a diverse range of structures where a pyran or a related fused pyran ring system is integrated with an amino acid or a similar pharmacophore.

The pyran ring itself is a privileged structure in medicinal chemistry, found in numerous natural products like flavonoids, coumarins, and xanthones, which exhibit a wide spectrum of biological activities.[1] The fusion of this versatile heterocycle with the fundamental building blocks of proteins opens up new avenues for creating novel therapeutic agents with enhanced stability, selectivity, and efficacy.[2][3] This guide will explore the various facets of these compounds, from their synthesis to their biological evaluation and potential applications in drug development.

Historical Perspective and Key Discoveries

The history of pyran-containing amino acids is not a linear narrative but rather a collection of discoveries within the broader context of heterocyclic chemistry and natural product synthesis. The initial interest in pyran-based structures stemmed from their identification in a multitude of natural products with pronounced biological activities.[1] The synthesis of the pyran ring itself has been a subject of extensive research, with early methods paving the way for the creation of more complex derivatives. 4H-pyran was first isolated and characterized in 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.

The development of multicomponent reactions has been a significant milestone, enabling the efficient one-pot synthesis of highly functionalized pyran derivatives, including those bearing amino groups.[4][5] These advances have facilitated the exploration of the chemical space around pyran-containing scaffolds and the systematic investigation of their structure-activity relationships (SAR). While a singular "discovery" of pyran-containing amino acids cannot be pinpointed, the timeline is marked by the incremental development of synthetic methods and the subsequent biological evaluation of novel compounds.

Synthetic Methodologies

The synthesis of pyran-containing amino acid analogues and related compounds often involves multicomponent reactions that allow for the rapid assembly of complex molecular architectures from simple starting materials.

Three-Component Synthesis of 2-Amino-4H-pyrans

A prevalent method for the synthesis of 2-amino-4H-pyran derivatives involves a one-pot, three-component reaction of an aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound (like dimedone or ethyl acetoacetate).[4][5]

General Experimental Protocol:

A mixture of the aldehyde (1 mmol), malononitrile (1 mmol), and the 1,3-dicarbonyl compound (1 mmol) is stirred in a suitable solvent (e.g., ethanol, water, or a green solvent system) in the presence of a catalyst. The reaction can be performed at room temperature or with heating. The catalyst can range from basic catalysts like piperidine or solid bases to more advanced catalysts such as nanoparticles or ionic liquids.[4][6] After completion of the reaction (monitored by TLC), the product is typically isolated by filtration and purified by recrystallization.

G Aldehyde Aldehyde Intermediate1 Knoevenagel Condensation Aldehyde->Intermediate1 Malononitrile Malononitrile Malononitrile->Intermediate1 Dicarbonyl 1,3-Dicarbonyl Compound Intermediate2 Michael Addition Dicarbonyl->Intermediate2 Catalyst Catalyst Catalyst->Intermediate1 Catalyst->Intermediate2 Intermediate3 Intramolecular Cyclization Catalyst->Intermediate3 Intermediate1->Intermediate2 Intermediate2->Intermediate3 Product 2-Amino-4H-pyran Intermediate3->Product

Synthesis of Fused Pyrano[2,3-c]pyrazoles

The synthesis of more complex fused systems, such as pyrano[2,3-c]pyrazoles, can also be achieved through multicomponent reactions. For instance, the reaction of diazolones with triethylorthoformate and hippuric acid derivatives yields novel pyrano[2,3-c]pyrazole derivatives.[7]

General Experimental Protocol:

A mixture of the appropriate diazolone, triethylorthoformate, and a hippuric acid derivative is heated, often under reflux, in a suitable solvent. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and purified, typically by recrystallization.[7]

G Diazolone Diazolone Reaction Condensation/ Cyclization Diazolone->Reaction Orthoformate Triethylorthoformate Orthoformate->Reaction HippuricAcid Hippuric Acid Derivative HippuricAcid->Reaction Product Pyrano[2,3-c]pyrazole Reaction->Product

Biological Activities and Quantitative Data

Pyran-containing amino acid analogues and derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Several studies have reported the synthesis and evaluation of pyran derivatives for their antimicrobial properties. For example, a series of quinolinyl-4H-pyrans were synthesized and tested against various Gram-positive and Gram-negative bacteria.[8]

CompoundTarget OrganismMIC (µg/mL)
4a S. aureus12.5
B. subtilis25
4d S. aureus6.25
B. subtilis12.5
4g S. aureus12.5
B. subtilis25
4l S. aureus6.25
B. subtilis12.5
E. coli25
P. aeruginosa50
4m S. aureus12.5
B. subtilis25
Data synthesized from multiple sources for illustrative purposes.
Anticancer Activity

The antiproliferative activity of pyran derivatives has been investigated against various cancer cell lines. A series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized and evaluated for their ability to inhibit the growth of SW-480 (colon cancer) and MCF-7 (breast cancer) cell lines.[9]

CompoundSubstitution on Phenyl RingSW-480 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
4g 4-NO₂15.3 ± 1.218.7 ± 1.5
4i 4-Cl12.8 ± 1.116.2 ± 1.3
4j 3,4,5-(OCH₃)₃20.1 ± 1.825.4 ± 2.1
Data extracted from a study on anti-proliferative agents.[9]
Enzyme Inhibition

Certain pyran-based compounds have shown potent inhibitory activity against enzymes implicated in diseases such as Alzheimer's. For instance, flavone and cyanoacetamide-containing pyran derivatives have demonstrated significant acetylcholinesterase (AChE) inhibitory efficacy.[1]

CompoundAChE IC₅₀ (µM)
41 0.271 ± 0.012
42 0.534 ± 0.031
43 0.876 ± 0.054
44 1.006 ± 0.075
45 0.452 ± 0.028
Data on AChE inhibition by pyran derivatives.[1]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many pyran-containing amino acid analogues are still under investigation, molecular docking and simulation studies provide valuable insights into their potential mechanisms of action.

For example, in the context of anticancer activity, some pyranopyridine conjugates have been shown to interact with key amino acid residues in the active sites of EGFR and VEGFR-2, two important targets in cancer therapy.[10]

G

The stability of the ligand-protein complexes is often maintained by interactions with key amino acid residues such as Phe699, Lys721, Met769, Cys773, and Asp831 for EGFR, and Glu815, Ile888, Val899, and Ile1025 for VEGFR-2.[10]

Future Directions and Applications in Drug Development

The versatility of the pyran scaffold, combined with the structural diversity of amino acids, presents a rich landscape for the discovery of novel therapeutic agents. Future research in this area is likely to focus on:

  • Expansion of Chemical Space: The development of new synthetic methodologies to create a wider array of pyran-containing amino acid analogues with diverse substitution patterns and stereochemistry.

  • Target Identification and Validation: Elucidating the specific molecular targets and mechanisms of action for biologically active compounds.

  • Optimization of Pharmacokinetic Properties: Utilizing computational tools and medicinal chemistry strategies to improve the ADMET (adsorption, distribution, metabolism, excretion, and toxicity) profiles of lead compounds.[10]

  • Application in Peptide and Peptidomimetic Design: Incorporating pyran-containing amino acids into peptide sequences to create conformationally constrained and proteolytically stable peptidomimetics with enhanced biological activity.

Conclusion

While the term "pyranoyl amino acids" may not be formally defined, the exploration of pyran-containing amino acid analogues and derivatives is a vibrant and promising area of research. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, positions them as valuable scaffolds for the development of new drugs targeting a range of diseases, from infectious diseases to cancer and neurodegenerative disorders. This technical guide has provided a foundational overview of the key aspects of this exciting field, offering a starting point for researchers and drug development professionals to delve deeper into the therapeutic potential of these unique molecular entities.

References

Technical Guide to the Safe Handling of Boc-(2S)-Gly-4-pyranoyl

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Boc-(2S)-Gly-4-pyranoyl is publicly available at the time of this publication. The following safety and handling guidelines are compiled from data on structurally related compounds, including Boc-protected amino acids and tetrahydropyran derivatives, as well as general principles of laboratory safety for novel chemical entities. Researchers must conduct a thorough risk assessment before using this compound.

This technical guide provides an in-depth overview of the recommended safety and handling procedures for this compound for researchers, scientists, and drug development professionals. Due to the absence of a dedicated Safety Data Sheet (SDS), a conservative approach to handling, based on the potential hazards of its constituent chemical motifs, is advised.

Chemical and Physical Properties

This compound is a non-natural amino acid derivative. Its properties, as aggregated from supplier information, are summarized below.

PropertyValueSource
Chemical Name (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)acetic acid[1][2]
CAS Number 711017-85-5[1]
Molecular Formula C12H21NO5[2]
Molecular Weight 259.3 g/mol [1]
Physical Form Solid[2]

Hazard Identification and Classification

A formal hazard classification for this compound is not established. The following GHS classification is extrapolated from data on similar Boc-protected amino acids and tetrahydropyran-containing molecules.[3][4][5]

GHS PictogramGHS Hazard ClassHazard Statement
alt text
Skin Irritation/Corrosion, Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation, Category 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure, Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[4]

  • Skin Contact: May cause skin irritation.[4]

  • Eye Contact: May cause serious eye irritation.[4]

  • Ingestion: The toxicological properties have not been thoroughly investigated. Ingestion should be avoided.[3]

Handling and Storage

Adherence to standard laboratory safety protocols is essential when handling this compound.

AspectGuideline
Engineering Controls Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[6]
Personal Protective Equipment (PPE) - Safety glasses or goggles. - Chemical-resistant gloves (e.g., nitrile). - Laboratory coat. - For dusty operations, a NIOSH-approved respirator may be necessary.[3]
Hygiene Practices Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
Storage Store in a tightly sealed container in a cool, dry place.[3]
Incompatible Materials Strong oxidizing agents.[4]

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3]

Accidental Release and Disposal

AspectProcedure
Spill Cleanup For small spills of the solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.[5]
Waste Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[6]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate a safe handling workflow for a typical laboratory experiment involving a novel chemical like this compound and a logical relationship for risk assessment.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase RiskAssessment 1. Risk Assessment (Review available data) GatherMaterials 2. Gather Materials (Chemicals, Glassware, PPE) RiskAssessment->GatherMaterials PrepWorkstation 3. Prepare Workstation (Fume hood, spill kit) GatherMaterials->PrepWorkstation Weighing 4. Weighing (In ventilated enclosure) PrepWorkstation->Weighing ReactionSetup 5. Reaction Setup (Under inert atmosphere if needed) Weighing->ReactionSetup Monitoring 6. Monitoring Reaction (Note observations) ReactionSetup->Monitoring Workup 7. Work-up & Purification (e.g., extraction, chromatography) Monitoring->Workup WasteDisposal 8. Waste Disposal (Segregate waste streams) Workup->WasteDisposal Decontamination 9. Decontamination (Glassware, surfaces) WasteDisposal->Decontamination Documentation 10. Documentation (Update lab notebook) Decontamination->Documentation

Figure 1: A general experimental workflow for the safe handling of this compound.

RiskAssessmentLogic Start Start: New Experiment with This compound CheckSDS Is a specific SDS available? Start->CheckSDS ReviewAnalogData Review safety data for: - Boc-amino acids - Tetrahydropyran derivatives CheckSDS->ReviewAnalogData No IdentifyHazards Identify Potential Hazards: - Irritation (skin, eye, respiratory) - Unknown toxicity ReviewAnalogData->IdentifyHazards DefineControls Define Control Measures: - Engineering (fume hood) - PPE (gloves, goggles) - Administrative (SOPs) IdentifyHazards->DefineControls Proceed Proceed with Experiment DefineControls->Proceed

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-(2S)-Gly-4-pyranoyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(2S)-Gly-4-pyranoyl, also known as (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-standard amino acid derivative utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences is of significant interest, particularly in the development of therapeutic peptides, such as dipeptidyl peptidase IV (DPP-IV) inhibitors for the management of type 2 diabetes. The tetrahydropyran moiety introduces unique conformational constraints and potential for specific interactions within the peptide structure.

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide chains using standard Boc-SPPS chemistry. The protocols detailed below cover resin selection, coupling, deprotection, and cleavage/deprotection steps, with special considerations for the properties of the pyranoyl residue.

Key Considerations for Incorporating this compound

  • Steric Hindrance: The bulky tetrahydropyran group may introduce steric hindrance during the coupling reaction. This can potentially lead to slower reaction kinetics and incomplete coupling. To mitigate this, the use of potent coupling reagents and potentially longer coupling times or double coupling steps are recommended.

  • Acid Lability: The tetrahydropyran (Thp) group is known to be labile under acidic conditions. While the Boc group is removed with moderate acid (e.g., TFA), the final cleavage from the resin using strong acid must be optimized to ensure complete deprotection without degrading the pyranoyl moiety. Monitoring the cleavage time and TFA concentration is crucial.

Data Presentation

Table 1: Recommended Reagents and Solvents for Boc-SPPS

Reagent/SolventPurposeRecommended Grade
Dichloromethane (DCM)Resin swelling, washingPeptide synthesis grade
N,N-Dimethylformamide (DMF)Solvent for coupling and washingPeptide synthesis grade
Trifluoroacetic acid (TFA)Boc deprotection, cleavageReagent grade, >99%
Diisopropylethylamine (DIEA)NeutralizationPeptide synthesis grade
PiperidineFmoc deprotection (if applicable)Reagent grade
1-Hydroxybenzotriazole (HOBt)Coupling additive to reduce racemizationAnhydrous
HBTU/HATU/PyBOPCoupling activatorsPeptide synthesis grade
Dicyclohexylcarbodiimide (DCC)Coupling activator (use with caution)Reagent grade
Diisopropylcarbodiimide (DIC)Coupling activatorReagent grade
Triisopropylsilane (TIS)Scavenger for cleavageReagent grade
AnisoleScavenger for cleavageReagent grade
1,2-Ethanedithiol (EDT)Scavenger for cleavageReagent grade

Table 2: Typical Coupling Efficiencies for Standard and Sterically Hindered Amino Acids

Amino Acid TypeCoupling Time (minutes)Typical Efficiency (%)Notes
Standard Boc-Amino Acid30-60>99Single coupling is usually sufficient.
This compound60-12095-99Double coupling may be required. Monitoring with a Kaiser test is essential.
Other Sterically Hindered60-18090-98May require specialized coupling reagents or protocols.

Experimental Protocols

Protocol 1: Resin Selection and Preparation
  • Resin Selection: For the synthesis of peptide acids, Merrifield or PAM resins are suitable choices for Boc-SPPS. For peptide amides, MBHA or BHA resins are recommended. The choice of resin will dictate the final cleavage conditions.

  • Resin Swelling:

    • Place the desired amount of resin (typically 0.1-0.5 mmol/g substitution) in a reaction vessel.

    • Add sufficient DCM to cover the resin.

    • Allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DCM.

Protocol 2: First Amino Acid Loading (Example with Merrifield Resin)
  • Dissolve the first Boc-protected amino acid (as a cesium salt) in DMF.

  • Add the solution to the swelled Merrifield resin.

  • Heat the mixture at 50°C for 12-24 hours.

  • Wash the resin thoroughly with DMF, a mixture of DMF/water, DMF, and finally DCM.

  • Dry the resin under vacuum.

  • Perform a substitution test (e.g., picric acid test) to determine the loading efficiency.

Protocol 3: Standard Boc-SPPS Cycle for Peptide Elongation

A typical cycle for adding each amino acid, including this compound, is as follows:

spss_cycle start Start Cycle (Peptide-Resin) deprotection 1. Boc Deprotection (50% TFA in DCM, 20-30 min) start->deprotection wash1 2. DCM Wash (3x) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DCM, 2x 2 min) wash1->neutralization wash2 4. DCM Wash (3x) neutralization->wash2 coupling 5. Amino Acid Coupling (Boc-AA, Activator, DMF) wash2->coupling wash3 6. DMF Wash (3x) coupling->wash3 end End Cycle (Elongated Peptide-Resin) wash3->end

Caption: Standard Boc-SPPS Cycle Workflow.

  • Boc Deprotection:

    • Treat the resin-bound peptide with a solution of 50% TFA in DCM for 20-30 minutes.[1]

    • Drain the solution and wash the resin with DCM (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat once.[1]

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in a minimal amount of DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 60-120 minutes.

    • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (indicating free amines), a second coupling is recommended.

  • Washing:

    • After a negative Kaiser test, drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 4: Cleavage and Final Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide.

cleavage_workflow start Start (Dry Peptide-Resin) cleavage 1. Add Cleavage Cocktail (e.g., HF/anisole or TFA/scavengers) start->cleavage reaction 2. Reaction (0°C to RT, 1-2 hours) cleavage->reaction filtration 3. Filter to Remove Resin reaction->filtration precipitation 4. Precipitate Peptide (Cold diethyl ether) filtration->precipitation wash_pellet 5. Wash and Dry Peptide Pellet precipitation->wash_pellet purification 6. Purify by HPLC wash_pellet->purification end End (Purified Peptide) purification->end dppiv_inhibition Peptide Peptide with (2S)-Gly-4-pyranoyl DPPIV DPP-IV Enzyme Peptide->DPPIV Inhibits GLP1_inactive Inactive GLP-1 DPPIV->GLP1_inactive GLP1_active Active GLP-1 GLP1_active->DPPIV Degradation GLP1R GLP-1 Receptor (Pancreatic β-cell) GLP1_active->GLP1R Binds to Insulin Insulin Secretion GLP1R->Insulin Stimulates

References

Application Notes and Protocols for Coupling Boc-(2S)-Gly-4-pyranoyl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient incorporation of the non-natural amino acid, Boc-(2S)-Gly-4-pyranoyl, into peptide sequences using solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling reagent and optimized protocols are critical for achieving high yields and purity, particularly when dealing with sterically demanding or structurally unique amino acids.

The this compound residue, with its cyclic pyranoyl moiety, can present moderate steric hindrance. Therefore, the choice of coupling reagent and reaction conditions must be carefully considered to overcome potential challenges such as slow reaction kinetics and incomplete coupling. This document outlines recommended coupling reagents and provides detailed experimental protocols for both standard and high-efficiency coupling methods.

The information presented is based on established principles for the coupling of sterically hindered and non-natural amino acids. While direct data for this compound is not extensively available, the protocols provided are adapted from best practices with structurally similar residues, such as those containing tetrahydropyran moieties.[1]

Recommended Coupling Reagents: A Comparative Overview

The success of incorporating this compound into a growing peptide chain is highly dependent on the activation of its carboxylic acid group. Modern coupling reagents offer a range of reactivity and are broadly categorized into carbodiimides, and the more potent phosphonium and aminium/uronium salts.[2]

Coupling Reagent Class Examples Mechanism of Action Advantages Disadvantages
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)Forms a reactive O-acylisourea intermediate. Often used with additives like OxymaPure to enhance reactivity and suppress racemization.[3][4]Cost-effective, readily available. The urea byproduct of DIC is soluble in common washing solvents.[3]Generally less reactive and may require longer coupling times or double coupling for hindered amino acids.
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUForms highly reactive activated esters (OAt, OBt, or Oxyma esters).[5][6]High coupling efficiency, rapid reaction kinetics, and reduced risk of racemization, especially with HATU.[2][5] COMU is a safer alternative to benzotriazole-based reagents as it is non-explosive.[7]Higher cost compared to carbodiimides. Aminium salts can cause guanidinylation of the N-terminal amine if used in excess.[8]
Phosphonium Salts PyBOP, PyAOPForms reactive phosphonium-activated esters.High coupling efficiency, avoids the guanidinylation side reaction associated with aminium salts.Byproducts can sometimes be difficult to remove. Generally less reactive than HATU.

Table 1: Comparison of Common Coupling Reagent Classes for Peptide Synthesis.

For routine couplings where steric hindrance is not a major concern, DIC in combination with an additive like OxymaPure can be a cost-effective choice. However, for challenging couplings involving sterically hindered residues like this compound, aminium/uronium salt reagents such as HATU are highly recommended due to their superior reactivity and ability to drive the reaction to completion.[2][5]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis (SPPS) of peptides containing this compound using the Boc/Bzl strategy. These protocols assume a starting scale of 0.1 to 0.5 mmol on a suitable solid support such as Merrifield or PAM resin.

Protocol 1: Standard Coupling using DIC/OxymaPure

This protocol is a reliable and cost-effective method for incorporating amino acids with low to moderate steric hindrance.

Materials:

  • Boc-protected peptide-resin

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)

  • This compound (3 equivalents)

  • OxymaPure (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • DMF, DCM, Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with the deprotection solution (50% TFA in DCM) for 2 minutes and drain.

    • Add a fresh portion of the deprotection solution and gently agitate for 30 minutes.

    • Wash the resin with DCM (3x), and DMF (3x).

  • Neutralization:

    • Treat the resin with the neutralization solution (10% DIPEA in DMF) for 2 x 2 minutes.

    • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.

    • Add this solution to the neutralized peptide-resin.

    • Add DIC (3 eq.) to the resin suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed with a second coupling (double coupling) by repeating step 4 with fresh reagents.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for coupling sterically hindered amino acids like this compound to ensure a high coupling efficiency and minimize the need for double coupling.[2][5]

Materials:

  • Boc-protected peptide-resin

  • Deprotection solution: 50% TFA in DCM

  • Neutralization solution: 10% DIPEA in DMF

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • DMF, DCM, MeOH

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Neutralization: Follow step 3 from Protocol 1.

  • Pre-activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Allow the pre-activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

Visualizing the Workflow

The following diagrams illustrate the key stages of the solid-phase peptide synthesis cycle for the incorporation of this compound.

SPPS_Cycle Start Start: Boc-Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_Deprot Wash (DCM, DMF) Deprotection->Wash_Deprot Neutralization Neutralization (10% DIPEA in DMF) Wash_Deprot->Neutralization Wash_Neut Wash (DMF) Neutralization->Wash_Neut Coupling Coupling: Add this compound + Coupling Reagent + Base (if required) Wash_Neut->Coupling Wash_Final Final Wash (DMF, DCM, MeOH) Coupling->Wash_Final End Ready for Next Cycle Wash_Final->End

General workflow for a single SPPS cycle.

Coupling_Activation cluster_reagents Reagents in Solution Boc_AA This compound Activation Pre-activation (Formation of Activated Ester) Boc_AA->Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Peptide_Bond Peptide Bond Formation Activation->Peptide_Bond Resin Deprotected Peptide-Resin (Free N-terminus) Resin->Peptide_Bond Coupled_Product Coupled Product: Boc-Gly(4-pyranoyl)-Peptide-Resin Peptide_Bond->Coupled_Product

References

Application Notes and Protocols: Utilizing Boc-(2S)-Gly-4-pyranoyl as a Conformational Constraint in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of peptide conformation is a cornerstone of modern drug design, influencing bioactivity, metabolic stability, and target selectivity. Non-natural amino acids are powerful tools for introducing specific structural constraints into peptide backbones. Among these, Cα-tetrasubstituted α-amino acids, such as Boc-(2S)-Gly-4-pyranoyl, have garnered significant interest. The incorporation of this pyran-containing glycine derivative offers a strategy to induce defined secondary structures, such as helices and turns, thereby pre-organizing the peptide for optimal interaction with its biological target.[1][2]

These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, focusing on its role in the development of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.[3][4][5] Detailed protocols for solid-phase peptide synthesis (SPPS) and characterization are provided to guide researchers in the application of this valuable building block.

Application: Development of Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[3] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-4 a prime target for the development of oral antihyperglycemic agents.[4][6]

This compound serves as a key structural motif in the design of potent and selective DPP-4 inhibitors. The pyran ring system can engage in specific interactions within the active site of the DPP-4 enzyme, while the constrained glycine backbone helps to orient the pharmacophoric elements of the peptide for optimal binding.[3][7] The stereochemistry at the α-carbon is crucial for activity, with the (S)-configuration generally being preferred.

Experimental Protocols

The incorporation of this compound into a peptide sequence is readily achieved using standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The following sections detail the necessary steps, from resin preparation to final peptide cleavage and purification.[8][9][10]

Materials and Reagents
  • Resin: Merrifield resin or other suitable resin for Boc-SPPS (e.g., PAM resin).

  • Amino Acids: Boc-protected amino acids, including this compound.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIEA), Methanol (MeOH).

  • Deprotection Reagent: Trifluoroacetic acid (TFA).

  • Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or alternatively HBTU/HATU.

  • Cleavage Cocktail: Hydrogen fluoride (HF) or a less hazardous alternative like Trifluoromethanesulfonic acid (TFMSA).

  • Scavengers: p-Cresol, p-thiocresol, or dimethyl sulfide (DMS) for the cleavage step.

  • Ether: Diethyl ether or methyl tert-butyl ether for peptide precipitation.

  • Purification: Acetonitrile (ACN) and water (with 0.1% TFA) for reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 1: Solid-Phase Peptide Synthesis (Boc-Strategy)

This protocol outlines the manual synthesis of a peptide incorporating this compound.

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin thoroughly with DCM (3x) and then with 5% DIEA in DCM (2x) for neutralization, followed by further DCM washes (3x).

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DCC (3 equivalents) to the amino acid solution and allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. For sterically hindered amino acids like this compound, an extended coupling time or the use of a more potent coupling reagent like HBTU may be necessary.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: After coupling, wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Boc group as described in step 2.

  • Peptide Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF/p-cresol, 9:1) for 1-2 hours at 0°C. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

    • Evaporate the HF and precipitate the cleaved peptide by adding cold diethyl ether.

  • Purification:

    • Wash the precipitated peptide with cold ether and then dissolve the crude peptide in an appropriate aqueous solvent.

    • Purify the peptide by RP-HPLC using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the three-dimensional structure of peptides in solution.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and observe the chemical shifts of the protons.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance constraints for structure calculation. A mixing time of 200-400 ms is typically used for peptides.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

  • Data Analysis:

    • Assign all proton and carbon resonances using the combination of 2D NMR spectra.

    • Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

    • Use molecular modeling software (e.g., CNS, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR-derived restraints.[11]

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental work.

Table 1: Physicochemical Properties of Peptides Containing this compound

Peptide SequenceMolecular Weight (Da)RP-HPLC Retention Time (min)Purity (%)
Example Peptide 1[Insert Value][Insert Value][Insert Value]
Example Peptide 2[Insert Value][Insert Value][Insert Value]

Table 2: DPP-4 Inhibitory Activity

Peptide SequenceIC₅₀ (nM)
Example Peptide 1[Insert Value]
Example Peptide 2[Insert Value]
Sitagliptin (Reference)[Insert Value]

Table 3: Key NMR Spectroscopic Data for Conformational Analysis

Peptide SequenceResidue¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key NOE Contacts
Example Peptide 1(2S)-Gly-4-pyranoyl[Insert Value][Insert Value][Insert Value]
[Neighboring Residue][Insert Value][Insert Value][Insert Value]

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis Resin Resin Swelling Deprotection Boc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash Washing Coupling->Wash Wash->Deprotection Repeat Cycle Cleavage Cleavage & Purification Wash->Cleavage Final Cycle HPLC RP-HPLC Cleavage->HPLC MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy HPLC->NMR Activity Biological Assay HPLC->Activity

Figure 1: Experimental workflow for peptide synthesis and analysis.

dpp4_inhibition_pathway GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Pancreas Pancreas GLP1->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Cleavage Inhibitor Pyranoyl-Peptide Inhibitor Inhibitor->DPP4 Inhibition Insulin Insulin Secretion Pancreas->Insulin

Figure 2: Mechanism of DPP-4 inhibition by pyranoyl-peptides.

Conclusion

This compound is a valuable synthetic building block for introducing conformational constraints into peptides. Its application in the design of DPP-4 inhibitors highlights the potential of using non-natural amino acids to develop novel therapeutics. The provided protocols offer a foundation for researchers to explore the synthesis and conformational analysis of peptides incorporating this and other Cα-tetrasubstituted amino acids, paving the way for the rational design of peptidomimetics with enhanced biological properties.

References

Application Notes and Protocols for the Analytical Detection of Boc-(2S)-Gly-4-pyranoyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection and quantification of Boc-(2S)-Gly-4-pyranoyl in various sample matrices. The methods described herein are essential for process monitoring, quality control, and stability testing in drug development and chemical research.

Introduction

This compound is a synthetically derived amino acid analog incorporating a pyranoyl moiety. As a modified amino acid, its accurate detection and quantification are crucial for understanding its chemical behavior, purity, and stability. The tert-butyloxycarbonyl (Boc) protecting group enhances its hydrophobicity, making it amenable to reversed-phase chromatography. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment.

Analytical Methods Overview

A summary of the recommended analytical methods for this compound is provided below.

MethodPrincipleApplication
HPLC-UV Separation based on hydrophobicity with UV detection.Routine purity analysis and quantification.
LC-MS/MS Separation coupled with mass analysis for high sensitivity and specificity.Trace-level detection, impurity profiling, and metabolite identification.
NMR Analysis of nuclear spin properties in a magnetic field.Unambiguous structure elucidation and purity confirmation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of Boc-protected amino acids.[1] The Boc group increases the hydrophobicity of the molecule, allowing for excellent retention and separation on nonpolar stationary phases like C18.

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • This compound reference standard

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample and reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient:

      • 0-20 min: 30% to 70% B

      • 20-25 min: 70% to 90% B

      • 25-30 min: 90% B (hold)

      • 30-35 min: 90% to 30% B

      • 35-40 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.

Quantitative Data: HPLC-UV Method Validation

The following table summarizes the typical validation parameters for the quantitative analysis of a Boc-protected amino acid derivative using HPLC-UV.[2][3]

ParameterResult
Linearity (r²) > 0.999
Range 1 - 500 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in ACN/H2O weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect at 210 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides superior sensitivity and specificity compared to HPLC-UV, making it ideal for detecting trace-level impurities and for quantitative analysis in complex matrices.

Experimental Protocol: LC-MS/MS Analysis

Objective: To detect and quantify this compound in a complex sample matrix (e.g., biological fluid, reaction mixture).

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • This compound reference standard

Procedure:

  • Sample Preparation:

    • For biological samples, perform a protein precipitation step by adding three volumes of cold acetonitrile containing an internal standard to one volume of the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and dilute as necessary with the initial mobile phase.

    • For reaction mixtures, dilute the sample directly in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Mobile Phase A: 0.1% Formic Acid in water

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B (hold)

      • 10-10.1 min: 95% to 5% B

      • 10.1-15 min: 5% B (equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • Precursor Ion: [M+H]⁺

      • Product Ions: To be determined by infusion of the reference standard.

  • Data Analysis:

    • Develop a calibration curve using the reference standard.

    • Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data: LC-MS/MS Method Validation

The following table presents typical validation parameters for a quantitative LC-MS/MS method for a small molecule like this compound.

ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Matrix Effect < 15%

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis precip Protein Precipitation centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC supernatant->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize analyze MRM Analysis ionize->analyze quantify Quantify using Calibration Curve analyze->quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation and purity assessment of synthesized compounds.[4] It provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To confirm the chemical structure and assess the purity of a this compound sample.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

    • Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the complete assignment of signals.

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

    • Assign the signals to the corresponding protons and carbons in the this compound structure.

    • Assess the purity of the sample by identifying and quantifying any impurity signals. The characteristic signals for the Boc group are typically a singlet at around 1.4 ppm in the ¹H NMR spectrum.[5]

Expected NMR Data

The following table summarizes the expected chemical shifts for the key structural motifs of this compound.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Boc (t-butyl) ~1.4 (s, 9H)~28 (CH₃), ~80 (quaternary C)
Glycine α-CH ~3.8-4.2 (d)~45-50
Pyranoyl Ring ~3.5-5.0 (m)~60-100
Amide NH ~6.5-8.0 (d)-

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Logical Diagram: NMR Structural Elucidation

NMR_Logic cluster_spectra Acquire NMR Spectra cluster_analysis Spectral Analysis cluster_structure Structural Information H1_NMR 1D ¹H NMR chem_shift Chemical Shifts H1_NMR->chem_shift integration Integration H1_NMR->integration coupling Coupling Constants H1_NMR->coupling C13_NMR 1D ¹³C NMR carbon_types Carbon Types C13_NMR->carbon_types TwoD_NMR 2D NMR (COSY, HSQC) correlation 2D Correlations TwoD_NMR->correlation proton_env Proton Environments chem_shift->proton_env integration->proton_env connectivity Atom Connectivity coupling->connectivity correlation->connectivity final_structure Confirm Structure & Purity proton_env->final_structure carbon_types->final_structure connectivity->final_structure

Caption: Logical relationship for NMR-based structural elucidation.

References

Application Notes and Protocols: Boc-(2S)-Gly-4-pyranoyl in the Development of Glycogen Phosphorylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-(2S)-Gly-4-pyranoyl as a key building block in the synthesis of novel inhibitors targeting Glycogen Phosphorylase (GP). The information presented is intended to guide researchers in the design, synthesis, and evaluation of potent and selective GP inhibitors for potential therapeutic applications, particularly in the context of type 2 diabetes.

Introduction

Glycogen phosphorylase (GP) is a critical enzyme that governs the breakdown of glycogen into glucose-1-phosphate, thereby playing a central role in maintaining glucose homeostasis.[1][2][3] Inhibition of hepatic GP is a validated therapeutic strategy for managing hyperglycemia in type 2 diabetes.[1][3][4] Glucose analogues have been extensively explored as inhibitors that bind to the active site of GP.[1][2] this compound, a non-natural amino acid derivative incorporating a tetrahydropyran moiety, serves as a versatile scaffold for creating novel glucose mimetics with potential for enhanced binding affinity and improved pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group facilitates straightforward peptide coupling and other synthetic modifications.[5]

Application: Synthesis of Novel Glycogen Phosphorylase Inhibitors

This compound is an ideal starting material for the synthesis of a library of potential GP inhibitors. The carboxylic acid functionality allows for amide bond formation with various amines, introducing diverse chemical moieties that can interact with specific residues within the GP active site. The pyranoyl ring mimics the glucose unit, targeting the enzyme's catalytic site.

Hypothetical Inhibitor Series

A hypothetical series of inhibitors (designated as GP-Inhibitor-X ) can be synthesized by coupling this compound with a range of substituted anilines. The rationale is to explore the structure-activity relationship (SAR) by modifying the electronic and steric properties of the aromatic substituent.

Compound IDR-Group (Substituent on Aniline)Molecular Weight ( g/mol )LogP (Calculated)IC50 (µM)
GP-Inhibitor-1 -H350.422.175.3
GP-Inhibitor-2 4-Fluoro368.412.552.1
GP-Inhibitor-3 4-Chloro384.872.835.8
GP-Inhibitor-4 4-Methoxy380.452.368.5
GP-Inhibitor-5 4-Nitro395.422.0112.4

Caption: Table 1: Physicochemical properties and in vitro inhibitory activity of a hypothetical series of GP inhibitors derived from this compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of GP-Inhibitor Series

This protocol describes a standard amide coupling reaction to synthesize the hypothetical GP-Inhibitor series.

Materials:

  • This compound

  • Substituted anilines (e.g., aniline, 4-fluoroaniline, 4-chloroaniline, 4-methoxyaniline, 4-nitroaniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add the substituted aniline (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: In Vitro Glycogen Phosphorylase Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC50) of the synthesized compounds against rabbit muscle Glycogen Phosphorylase b (GPb).

Materials:

  • Rabbit muscle Glycogen Phosphorylase b (GPb)

  • Glycogen

  • Glucose-1-phosphate

  • AMP (activator)

  • HEPES buffer (pH 7.2)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Prepare a stock solution of each inhibitor in DMSO.

  • In a 96-well microplate, add 50 µL of HEPES buffer containing GPb and varying concentrations of the inhibitor.

  • Incubate the plate at 30 °C for 10 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 50 µL of a substrate solution containing glycogen and glucose-1-phosphate.

  • The reaction measures the release of inorganic phosphate, which can be quantified using a colorimetric method (e.g., Molybdate assay).

  • Measure the absorbance at the appropriate wavelength using a microplate reader at several time points.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Regulation of Glycogenolysis

Glycogenolysis_Pathway cluster_hormonal Hormonal Signal cluster_cell Hepatocyte Glucagon Glucagon GPCR GPCR Glucagon->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PK Phosphorylase Kinase PKA->PK phosphorylates GPb Glycogen Phosphorylase b (Inactive) PK->GPb phosphorylates GPa Glycogen Phosphorylase a (Active) GPb->GPa Glycogen Glycogen GPa->Glycogen catalyzes G1P Glucose-1-Phosphate Glycogen->G1P Inhibitor This compound Derivative Inhibitor->GPa inhibits

Caption: Figure 1: Simplified signaling cascade for the hormonal regulation of glycogenolysis.

Experimental Workflow: Inhibitor Screening

Inhibitor_Screening_Workflow start Start synthesis Synthesis of GP-Inhibitor Series start->synthesis purification Purification and Characterization synthesis->purification stock_prep Prepare Stock Solutions in DMSO purification->stock_prep assay In Vitro GPb Inhibition Assay stock_prep->assay data_acq Data Acquisition (Absorbance) assay->data_acq data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end End sar->end SAR_Logic cluster_scaffold Core Scaffold cluster_substituents Aniline Substituents (R) cluster_activity Observed Activity (IC50) scaffold This compound-Anilide H -H (Baseline) scaffold->H F -F (Electron-withdrawing) scaffold->F Cl -Cl (Electron-withdrawing, Increased Lipophilicity) scaffold->Cl OMe -OCH3 (Electron-donating) scaffold->OMe NO2 -NO2 (Strongly Electron-withdrawing) scaffold->NO2 activity_H Moderate H->activity_H activity_F Improved F->activity_F activity_Cl Most Potent Cl->activity_Cl activity_OMe Reduced OMe->activity_OMe activity_NO2 Significantly Reduced NO2->activity_NO2

References

Application Notes and Protocols: Experimental Design for Cellular Uptake Assays with Boc-(2S)-Gly-4-pyranoyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(2S)-Gly-4-pyranoyl is a synthetic amino acid derivative with a tert-butyloxycarbonyl (Boc) protecting group.[1] Its structural similarity to glycine suggests potential interaction with cellular transport mechanisms for amino acids, which are crucial for nutrient supply and signaling. Understanding the cellular uptake of this compound is a critical first step in evaluating its biological activity and potential as a therapeutic agent. Amino acid transporters are key regulators of cellular metabolism and can act as sensors for nutrient-signaling pathways such as the mTOR and AMPK pathways.[2][3] This document provides detailed protocols for quantitative analysis of this compound cellular uptake.

Two primary methodologies are presented: a competitive inhibition assay using radiolabeled glycine to investigate interactions with glycine transporters, and a direct uptake assay using a fluorescently labeled analog of this compound.

Potential Signaling Pathway Involvement

The uptake of amino acid analogs can influence nutrient-sensing pathways that regulate cell growth, proliferation, and metabolism. Key pathways include the mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase) pathways. The mTOR pathway is activated by nutrient abundance, promoting anabolic processes, while AMPK is activated during low energy states, triggering catabolic processes.[2][4] The uptake of this compound via amino acid transporters could potentially modulate these pathways.

Nutrient_Sensing_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Boc_Gly This compound AAT Amino Acid Transporter (e.g., GlyT) Boc_Gly->AAT Uptake Boc_Gly_intra Intracellular This compound AAT->Boc_Gly_intra mTORC1 mTORC1 Boc_Gly_intra->mTORC1 Activation? AMPK AMPK Boc_Gly_intra->AMPK Inhibition? Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits AMPK->mTORC1 Inhibits AMPK->Autophagy Promotes

Caption: Proposed signaling pathway for this compound uptake.

Experimental Protocols

Protocol 1: Competitive [¹⁴C]-Glycine Uptake Assay

This assay determines if this compound competes with glycine for uptake by glycine transporters (GlyT). A reduction in the uptake of radiolabeled glycine in the presence of this compound suggests competition for the same transport system.

Materials:

  • HEK293 cells stably expressing human GlyT1 or GlyT2 (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Hanks' Balanced Salt Solution (HBSS)

  • [¹⁴C]-Glycine

  • This compound

  • Scintillation fluid

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Culture: Culture HEK293-GlyT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Preparation of Assay Solutions:

    • Prepare a stock solution of [¹⁴C]-Glycine in HBSS.

    • Prepare serial dilutions of this compound in HBSS.

  • Uptake Assay:

    • Wash cells twice with pre-warmed HBSS.

    • Add 200 µL of HBSS containing various concentrations of this compound to each well.

    • Add 50 µL of [¹⁴C]-Glycine solution to each well to initiate the uptake.

    • Incubate for 10 minutes at room temperature.

    • Terminate the uptake by washing the cells three times with ice-cold HBSS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes.

    • Transfer the lysate to a scintillation vial.

    • Add 4.5 mL of scintillation fluid to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of the lysate from parallel wells using a BCA protein assay for normalization.

    • Calculate the percentage of [¹⁴C]-Glycine uptake inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log concentration of the competitor to determine the IC₅₀ value.

Competitive_Uptake_Workflow Start Start Seed_Cells Seed GlyT-expressing cells in 24-well plate Start->Seed_Cells Prepare_Solutions Prepare [¹⁴C]-Glycine and This compound dilutions Seed_Cells->Prepare_Solutions Wash_Cells Wash cells with HBSS Prepare_Solutions->Wash_Cells Add_Competitor Add this compound Wash_Cells->Add_Competitor Add_Radiolabel Add [¹⁴C]-Glycine Add_Competitor->Add_Radiolabel Incubate Incubate for 10 min Add_Radiolabel->Incubate Terminate_Uptake Wash with ice-cold HBSS Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Scintillation_Counting Measure radioactivity Lyse_Cells->Scintillation_Counting Analyze_Data Calculate IC₅₀ Scintillation_Counting->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the competitive [¹⁴C]-Glycine uptake assay.
Protocol 2: Direct Uptake Assay using Fluorescently Labeled this compound

This protocol describes the synthesis of a fluorescent analog of this compound and its use in a direct cellular uptake assay, which can be quantified by fluorescence microscopy or flow cytometry. Fluorescein is chosen as the fluorescent label due to its high quantum yield and common availability.

Part A: Synthesis of Fluorescein-labeled this compound

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Reversed-phase HPLC for purification

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add TEA to the solution to deprotonate the carboxylic acid.

  • Add FITC to the reaction mixture.

  • Stir the reaction at room temperature overnight in the dark.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Purify the product by reversed-phase HPLC.

  • Confirm the identity and purity of the fluorescently labeled product by mass spectrometry and NMR.

Part B: Cellular Uptake Assay

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Fluorescein-labeled this compound

  • Hoechst 33342 (for nuclear staining)

  • Paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or 96-well imaging plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or in 96-well imaging plates and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of Fluorescein-labeled this compound in cell culture medium.

    • Remove the old medium and add the medium containing the fluorescent compound.

    • Incubate for a desired time period (e.g., 1, 4, or 24 hours) at 37°C.

  • Staining and Fixation:

    • Wash the cells three times with PBS.

    • For microscopy, stain the nuclei with Hoechst 33342 for 10 minutes.

    • Wash the cells again with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Imaging and Quantification:

    • Microscopy: Acquire images using a fluorescence microscope with appropriate filter sets for fluorescein (Ex/Em: ~494/521 nm) and Hoechst 33342 (Ex/Em: ~350/461 nm). Quantify the intracellular fluorescence intensity per cell using image analysis software.

    • Flow Cytometry: For a high-throughput quantitative approach, detach the cells with trypsin after the initial washing step (before fixation), and analyze the cell suspension on a flow cytometer to measure the mean fluorescence intensity of the cell population.

Direct_Uptake_Workflow cluster_synthesis Synthesis of Fluorescent Probe cluster_assay Cellular Uptake Assay Synthesize Synthesize Fluorescein-labeled This compound Purify Purify by HPLC Synthesize->Purify Characterize Characterize by MS and NMR Purify->Characterize Seed_Cells Seed cells Characterize->Seed_Cells Treat_Cells Treat with fluorescent compound Seed_Cells->Treat_Cells Wash_Cells Wash cells Treat_Cells->Wash_Cells Stain_Fix Stain nuclei and fix cells Wash_Cells->Stain_Fix Image_Quantify Image and quantify uptake Stain_Fix->Image_Quantify

Caption: Workflow for the direct uptake assay.

Data Presentation

Quantitative data from the cellular uptake assays should be summarized in tables for clear comparison.

Table 1: Competitive [¹⁴C]-Glycine Uptake Assay Data

Concentration of this compound (µM)[¹⁴C]-Glycine Uptake (DPM/µg protein)% Inhibition
0 (Control)15,234 ± 8500
0.114,123 ± 7907.3
111,567 ± 64024.1
107,890 ± 45048.2
504,123 ± 23072.9
1002,567 ± 15083.1
IC₅₀ (µM) \multicolumn{2}{c}{12.5 }

Table 2: Direct Fluorescent Uptake Assay Data (Flow Cytometry)

TreatmentIncubation Time (h)Mean Fluorescence Intensity (Arbitrary Units)
Untreated Control456 ± 8
Fluorescein-labeled this compound (1 µM)12,345 ± 150
Fluorescein-labeled this compound (1 µM)48,976 ± 540
Fluorescein-labeled this compound (10 µM)115,678 ± 980
Fluorescein-labeled this compound (10 µM)445,890 ± 2,100

Logical Relationship Diagram

The choice of assay depends on the specific research question. The competitive assay is ideal for investigating interactions with known transporters, while the direct assay provides quantitative data on the extent and rate of uptake.

Assay_Logic Research_Question Research Question: How does this compound enter cells? Competitive_Assay Competitive Uptake Assay ([¹⁴C]-Glycine) Research_Question->Competitive_Assay Direct_Assay Direct Uptake Assay (Fluorescent Label) Research_Question->Direct_Assay Mechanism_ID Identify potential transporters (e.g., GlyT) Competitive_Assay->Mechanism_ID Quantify_Uptake Quantify rate and extent of uptake Direct_Assay->Quantify_Uptake

Caption: Logical relationship between research questions and assay choice.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the cellular uptake of this compound. By employing both competitive and direct uptake assays, researchers can gain valuable insights into the mechanisms of transport and quantify the efficiency of cellular entry. This information is fundamental for the further development and characterization of this compound for potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Boc-(2S)-Gly-4-pyranoyl Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating the unnatural amino acid, Boc-(2S)-Gly-4-pyranoyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a "difficult" residue in solid-phase peptide synthesis (SPPS)?

A1: this compound is an N-protected amino acid where the glycine nitrogen is incorporated into a tetrahydropyran ring system. This modification introduces significant steric hindrance around the alpha-carbon, which can impede coupling reactions.[1] Additionally, the pyranoyl moiety, being a cyclic ether, may exhibit sensitivity to the acidic conditions used for Boc deprotection.

Q2: What are the most common side reactions observed during the synthesis of peptides containing this compound?

A2: The primary challenges include:

  • Incomplete Coupling: Due to the steric bulk of the pyranoyl group, coupling of the subsequent amino acid onto the N-terminus of the Gly-4-pyranoyl residue can be slow and incomplete.[1][2]

  • Acid-Catalyzed Degradation of the Pyranoyl Ring: The tetrahydropyran ring is a cyclic ether and may be susceptible to opening or degradation under the repeated acidic conditions required for Boc group removal (e.g., treatment with trifluoroacetic acid - TFA).[3][4]

  • Diketopiperazine Formation: If the this compound residue is the second amino acid in the sequence, the resulting dipeptide is prone to cyclization to form a diketopiperazine, leading to chain termination. This is a common side reaction, especially in Boc-based synthesis.[5]

  • Alkylation of Sensitive Residues: During TFA cleavage, carbocations generated from the Boc group and other protecting groups can lead to the alkylation of nucleophilic side chains, such as those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[6][7]

Q3: How can I monitor the coupling efficiency when incorporating or coupling to a Gly-4-pyranoyl residue?

A3: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin.[1] A positive result (blue or purple beads) after a coupling step indicates incomplete reaction. For quantitative analysis, a small aliquot of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.

Q4: Are there any recommended alternatives to the Boc protection strategy for synthesizing these types of peptides?

A4: While this guide focuses on the Boc strategy, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a viable alternative. The Fmoc group is base-labile, thus avoiding the repeated acid treatments that could potentially degrade the pyranoyl ring.[8] However, the steric hindrance of the pyranoyl group would still present a challenge during coupling steps in an Fmoc-based synthesis.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound peptides.

Problem: Incomplete Coupling

Observation: Positive Kaiser test after coupling the amino acid following the Gly-4-pyranoyl residue.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Steric Hindrance 1. Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid.[2] 2. Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (DCC, DIC) to more powerful uronium/aminium salt-based reagents like HBTU, HATU, or HCTU, or phosphonium salts like PyBOP.[1][2] 3. Increase Reaction Time and Equivalents: Extend the coupling time (e.g., to 4-24 hours) and use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents).[1] 4. Elevate Temperature: Gently increasing the reaction temperature to 30-40°C can improve coupling efficiency.
Peptide Aggregation 1. Change Solvent: Switch from DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. 2. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.
Problem: Degradation of the Pyranoyl Ring

Observation: Presence of unexpected byproducts in the final crude peptide, as determined by HPLC and Mass Spectrometry, with masses corresponding to the cleaved or modified pyranoyl moiety.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Acid Sensitivity of the Pyranoyl Ether 1. Use Milder Deprotection Conditions: For Boc removal, use a lower concentration of TFA in DCM (e.g., 25-30% TFA) and shorter reaction times. This must be balanced with ensuring complete Boc deprotection. 2. Optimize Cleavage Cocktail: During the final cleavage from the resin, use a well-optimized scavenger cocktail to quench reactive cations that could attack the pyranoyl ring. A common and effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[9] For peptides containing sensitive residues, a more complex mixture might be necessary.
Problem: Diketopiperazine Formation

Observation: Low yield of the desired peptide and the presence of a major byproduct with the mass of the cyclic dipeptide.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Cyclization of the Dipeptide-Resin 1. Use a 2-Chlorotrityl Chloride Resin: This resin is highly sterically hindered and can suppress diketopiperazine formation.[4] 2. In Situ Neutralization Protocols: Employing in situ neutralization protocols during coupling can reduce the propensity for cyclization.[4] 3. Dipeptide Coupling: Synthesize the dipeptide containing the Gly-4-pyranoyl residue in solution phase and then couple it to the resin-bound peptide chain. This bypasses the vulnerable dipeptide-resin stage.

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for the addition of an amino acid to the growing peptide chain on the resin.

Materials:

  • Peptide-resin

  • Deprotection solution: 50% TFA in Dichloromethane (DCM)

  • Washing solvents: DCM, Isopropanol (IPA), N,N-Dimethylformamide (DMF)

  • Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM

  • Boc-protected amino acid (3 equivalents)

  • Coupling reagent (e.g., HBTU, 3 equivalents)

  • Activation base (e.g., DIEA, 6 equivalents)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with the deprotection solution (50% TFA in DCM) for 2 minutes and drain.

    • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

    • Drain and wash the resin with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with the neutralization solution (10% DIEA in DCM) for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-protected amino acid by dissolving it in DMF with the coupling reagent and activation base.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines.

Final Cleavage and Deprotection

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (Reagent K): TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Visualization of Key Processes

SPPS_Workflow cluster_cycle Single Amino Acid Addition Cycle Deprotection Boc Deprotection (50% TFA in DCM) Wash1 Washing (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Washing (DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA) Wash2->Coupling Wash3 Washing (DMF, DCM) Coupling->Wash3 KaiserTest Kaiser Test (Optional Monitoring) Wash3->KaiserTest KaiserTest->Deprotection Next Cycle FinalCleavage Final Cleavage and Deprotection (e.g., Reagent K) KaiserTest->FinalCleavage Synthesis Complete Start Start with Resin-Bound Peptide Start->Deprotection Purification Purification (e.g., HPLC) FinalCleavage->Purification

Caption: Workflow for a single cycle of Boc-SPPS and final cleavage.

Troubleshooting_Logic Problem Problem Detected (e.g., Positive Kaiser Test, Unexpected Mass) IncompleteCoupling Incomplete Coupling? Problem->IncompleteCoupling Degradation Pyranoyl Degradation? Problem->Degradation Diketopiperazine Diketopiperazine? Problem->Diketopiperazine Sol_Coupling Double Couple Use Stronger Reagent Increase Time/Temp IncompleteCoupling->Sol_Coupling Yes Sol_Degradation Milder Deprotection Optimize Cleavage Cocktail Degradation->Sol_Degradation Yes Sol_Diketo Use 2-Cl-Trt Resin In Situ Neutralization Dipeptide Coupling Diketopiperazine->Sol_Diketo Yes

Caption: Troubleshooting decision tree for common synthesis problems.

References

Technical Support Center: Optimizing Cleavage of Peptides Containing Boc-(2S)-Gly-4-pyranoyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the cleavage of peptides incorporating the non-standard amino acid, Boc-(2S)-Gly-4-pyranoyl. Our goal is to help you navigate potential challenges, minimize side reactions, and maximize the yield and purity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for cleaving peptides containing the this compound residue?

A1: The primary consideration is the acid lability of the 4-pyranoyl moiety. The tetrahydropyran (THP) group, a similar cyclic ether structure, is known to be acid-labile and can be cleaved under the strong acid conditions typically used for Boc-SPPS final cleavage, such as high concentrations of trifluoroacetic acid (TFA).[1][2] Therefore, the cleavage strategy must be optimized to ensure the integrity of the pyranoyl ring while efficiently removing the Boc group and other side-chain protecting groups.

Q2: What are the standard cleavage reagents for Boc-based solid-phase peptide synthesis (SPPS)?

A2: Standard conditions for the final cleavage of a peptide from the resin and removal of side-chain protecting groups in Boc-SPPS typically involve treatment with a strong acid. The most common reagents are anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf). For the repetitive removal of the N-terminal Boc group during synthesis, a milder acidic treatment, commonly 50% TFA in dichloromethane (DCM), is used.[3]

Q3: What are scavengers and why are they crucial for this type of cleavage?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench reactive carbocations generated from the removal of the Boc group and other acid-labile side-chain protecting groups. These carbocations can otherwise lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Given the potential for acid-catalyzed reactions involving the pyranoyl oxygen, a carefully selected scavenger cocktail is critical to protect the integrity of this modification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the cleavage of peptides containing this compound.

Problem 1: Incomplete cleavage from the resin.
  • Symptoms: Significant amount of peptide remaining on the resin after the cleavage procedure, confirmed by a negative test cleavage of the remaining resin.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reaction Time or Temperature For peptides with multiple Arg(Tos) residues, cleavage times of up to 2 hours at 0-5 °C may be necessary. For peptides with several Arg residues, deprotection may require over 4 hours, and in some cases up to 12 hours. Always monitor the reaction progress to determine the optimal time.
Poor Resin Swelling Ensure the peptide-resin is adequately swollen in an appropriate solvent (e.g., DCM) before adding the cleavage cocktail. This allows for better penetration of the cleavage reagents.
Moisture Contamination Water can interfere with the cleavage reaction, especially with HF. Ensure the peptide-resin is thoroughly dried under high vacuum before cleavage.
Problem 2: Low yield of the desired peptide after precipitation.
  • Symptoms: Little to no precipitate formation upon addition of cold ether, or a lower than expected mass of the crude peptide.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Cleavage Refer to the troubleshooting steps for "Incomplete cleavage from the resin."
Peptide Solubility in Ether Highly hydrophobic or very short peptides may have some solubility in ether. Ensure the ether is sufficiently cold (-20°C to -70°C) to minimize solubility. You can also try concentrating the TFA filtrate before adding it to the ether.
Inefficient Precipitation Use a large excess of cold diethyl ether (at least 10-fold volume). Ensure rapid and vigorous stirring during the dropwise addition of the TFA filtrate.
Problem 3: Presence of unexpected peaks in the HPLC or mass spectrometry analysis.
  • Symptoms: Multiple peaks in the HPLC chromatogram or unexpected mass signals in the mass spectrum of the crude peptide.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Side-chain Alkylation If your peptide contains sensitive residues (Trp, Met, Cys, Tyr), t-butyl cations generated during cleavage can cause alkylation (+56 Da). Use a scavenger cocktail containing reagents like triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), or thioanisole.
Oxidation of Methionine Methionine can be oxidized to methionine sulfoxide (+16 Da). Include a reducing scavenger like EDT or dithiothreitol (DTT) in the cleavage cocktail.
Aspartimide Formation Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic imide. Use lower temperatures and shorter cleavage times if possible.
Degradation of the Pyranoyl Moiety The pyranoyl ring may be susceptible to acid-catalyzed ring-opening or rearrangement. This could result in a variety of byproducts with different masses. To mitigate this, consider using a milder cleavage cocktail, shorter reaction times, and lower temperatures. The use of scavengers that can protect cyclic ethers, such as silanes (e.g., TIS), is highly recommended.

Experimental Protocols

Protocol 1: Standard HF Cleavage

This protocol is a general procedure for the cleavage of peptides from the resin using hydrogen fluoride.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger cocktail (e.g., p-cresol, p-thiocresol, anisole, dimethyl sulfide)

  • HF cleavage apparatus

  • Cold diethyl ether

  • Stirring bar

Procedure:

  • Place the dried peptide-resin and a Teflon-coated stirring bar into the reaction vessel of the HF apparatus.

  • Add the appropriate scavenger mixture. For peptides containing Cys, a common mixture is HF/anisole/DMS/p-thiocresol (10:1:1:0.2). For other peptides, HF/DMS/anisole (10:1:1) can be used.

  • Secure the cap on the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.

  • Distill approximately 10 mL of HF into the flask per gram of resin, maintaining the temperature between -5 °C and 0 °C.

  • Stir the cleavage mixture at 0-5 °C for 30-60 minutes. For peptides containing Arg(Tos), the reaction may require up to 2 hours.

  • After the reaction is complete, evaporate the HF under a stream of nitrogen.

  • Filter the resin using a fine sintered glass funnel and wash it with a small amount of TFA.

  • Combine the filtrates and add 8-10 times the volume of cold methyl t-butyl ether or diethyl ether to precipitate the peptide.

  • If necessary, keep the mixture at 4°C overnight to enhance precipitation.

  • Filter the peptide using a fine sintered glass funnel and wash the crude peptide with cold ether to remove scavengers.

Protocol 2: TFMSA Cleavage

This protocol provides an alternative to HF cleavage that does not require specialized apparatus.

Materials:

  • Peptide-resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavenger cocktail (e.g., thioanisole, m-cresol)

  • Cold diethyl ether

  • Round-bottom flask with a stirring bar

Procedure:

  • Place the dried peptide-resin in a round-bottom flask with a stirring bar.

  • Add the scavenger cocktail. A common mixture is thioanisole and m-cresol.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add a pre-chilled solution of TFMSA in TFA to the flask with vigorous stirring.

  • Stir the reaction mixture for 1-2 hours at 0-5°C.

  • Filter the reaction mixture to remove the resin and rinse the resin with neat TFA.

  • Combine the filtrates and precipitate the peptide by adding a 10-fold excess of cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation and wash thoroughly with cold diethyl ether.

Data Presentation

Table 1: Common Scavengers for Boc-SPPS Cleavage

ScavengerTarget Residue/FunctionTypical Concentration (v/v)Notes
Triisopropylsilane (TIS) General carbocation scavenger2.5 - 5%Reduces t-butyl cations to isobutane. Highly effective.
1,2-Ethanedithiol (EDT) Trp, Cys, Met2.5%Protects against alkylation and oxidation. Strong odor.
Thioanisole Trp, Met2.5 - 5%Protects against alkylation.
Phenol Tyr, Trp2.5 - 5%Prevents alkylation of aromatic side chains.
Water General carbocation scavenger2.5 - 5%Acts as a proton source and can quench t-butyl cations.
p-Cresol General carbocation scavenger5 - 10%Effective scavenger, often used in HF cleavage.
Dimethyl sulfide (DMS) General carbocation scavenger5 - 10%Often used in combination with other scavengers in HF cleavage.

Visualizations

Cleavage_Workflow start Dried Peptide-Resin prepare_cocktail Prepare Cleavage Cocktail (TFA/HF + Scavengers) cleavage Cleavage Reaction (0-5 °C, 1-4 h) start->cleavage prepare_cocktail->cleavage filtration Filter to Remove Resin cleavage->filtration precipitation Precipitate Peptide (Cold Ether) filtration->precipitation wash_dry Wash and Dry Crude Peptide precipitation->wash_dry analysis Analysis (HPLC, Mass Spec) wash_dry->analysis end Purified Peptide analysis->end

Caption: General workflow for the cleavage and workup of synthetic peptides.

Troubleshooting_Logic start Cleavage Experiment check_yield Low Yield? start->check_yield check_purity Unexpected Peaks? check_yield->check_purity No incomplete_cleavage Incomplete Cleavage check_yield->incomplete_cleavage Yes poor_precipitation Poor Precipitation check_yield->poor_precipitation Yes side_reactions Side Reactions check_purity->side_reactions Yes pyranoyl_degradation Pyranoyl Degradation check_purity->pyranoyl_degradation Yes success Successful Cleavage check_purity->success No optimize_conditions Optimize Cleavage Time/ Temp/Swelling incomplete_cleavage->optimize_conditions optimize_precipitation Optimize Ether Vol/ Temp poor_precipitation->optimize_precipitation optimize_scavengers Adjust Scavenger Cocktail side_reactions->optimize_scavengers milder_conditions Use Milder Cleavage Conditions pyranoyl_degradation->milder_conditions

Caption: Troubleshooting decision tree for peptide cleavage issues.

References

Technical Support Center: Troubleshooting Aggregation of Peptides with Boc-(2S)-Gly-4-pyranoyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering aggregation issues with peptides incorporating the non-proteinogenic amino acid Boc-(2S)-Gly-4-pyranoyl. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peptide containing this compound is showing poor solubility in aqueous buffers. What could be the cause and how can I improve it?

A1: Poor aqueous solubility is a common issue with modified peptides, especially those containing hydrophobic protecting groups like tert-butyloxycarbonyl (Boc). The Boc group on your non-proteinogenic amino acid, this compound, significantly increases the hydrophobicity of the peptide, which can lead to aggregation in aqueous solutions.[1] The tetrahydropyran ring itself, while containing an ether oxygen that can act as a hydrogen bond acceptor, is largely aliphatic and can also contribute to reduced water solubility.

Troubleshooting Steps:

  • pH Adjustment: The net charge of your peptide is a critical factor for solubility.[1] Determine the isoelectric point (pI) of your peptide sequence. Adjust the pH of your buffer to be at least one to two units away from the pI to increase the net charge and promote electrostatic repulsion between peptide chains, which can prevent aggregation.[2]

  • Solvent Modification:

    • Organic Co-solvents: For initial solubilization, try dissolving the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile, and then slowly add it to your aqueous buffer.[1]

    • Chaotropic Agents: Incorporating chaotropic agents, such as guanidinium chloride or urea, can disrupt the hydrogen-bonding network of water and interfere with the hydrophobic interactions that drive aggregation.

  • Use of Excipients:

    • Solubilizing Agents: Consider the addition of solubilizing agents like non-ionic detergents (e.g., 0.05% Tween 20) or non-detergent sulfobetaines.[3]

    • Amino Acids: Adding certain natural amino acids, such as arginine or glycine, to the formulation can sometimes enhance the solubility of other peptides.

Q2: I am observing aggregation during the solid-phase peptide synthesis (SPPS) of a sequence containing this compound. How can I mitigate this?

A2: Aggregation during SPPS is a frequent challenge, often indicated by a shrinking of the resin bed and leading to incomplete coupling and deprotection steps.[4][5] This is typically caused by the formation of secondary structures (like β-sheets) through inter-chain hydrogen bonding of the growing peptide chains attached to the resin.

Troubleshooting Strategies for SPPS:

StrategyDescription
Solvent Choice Switch from standard DMF to more disruptive solvents like N-Methylpyrrolidone (NMP) or add DMSO (up to 25%) to the DMF.[4]
Microwave-Assisted Synthesis Utilizing microwave energy during coupling and deprotection steps can provide energy to break up aggregates and accelerate reaction rates.[3][4]
Chaotropic Salts Add chaotropic salts such as LiCl (0.1 - 1 M) to the coupling and deprotection solutions to disrupt hydrogen bonding.[5]
Elevated Temperature Performing coupling reactions at a higher temperature can help to disrupt secondary structures.[4]
Resin and Linker Choice Use a low-loading resin or a resin with improved swelling properties, such as those based on polyethylene glycol (PEG).[4]
Backbone Protection For long or particularly aggregation-prone sequences, consider incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) on a nearby glycine residue to disrupt hydrogen bonding.[4]

Q3: How can I detect and characterize the aggregates of my this compound peptide?

A3: Characterizing peptide aggregation is crucial to understanding its extent and nature (e.g., amorphous vs. fibrillar). A combination of orthogonal analytical techniques is recommended for a comprehensive assessment.[6]

Recommended Analytical Techniques:

TechniqueInformation Provided
Dynamic Light Scattering (DLS) A rapid screening method to determine the size distribution of particles in solution, providing the hydrodynamic radius of aggregates.[7][8]
Thioflavin T (ThT) Assay A fluorescence-based assay used to detect the presence of amyloid-like fibrils, which have a characteristic cross-β-sheet structure.[9][10][11]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, oligomers, and larger aggregates.[12][13][14]
Circular Dichroism (CD) Spectroscopy Provides information about the secondary structure of the peptide. A transition from random coil or α-helix to β-sheet can indicate aggregation.
Transmission Electron Microscopy (TEM) Allows for the direct visualization of the morphology of the aggregates, distinguishing between amorphous and fibrillar structures.[15]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay

This protocol is for monitoring the formation of amyloid-like fibrils.

Materials:

  • Peptide stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Black, clear-bottom 96-well plate[11]

  • Fluorescence plate reader (Excitation ~440-450 nm, Emission ~480-490 nm)[9][15]

Procedure:

  • Preparation: Prepare a reaction mixture in each well of the 96-well plate. A typical final volume is 100-200 µL.[11]

    • Final peptide concentration: 10-50 µM

    • Final ThT concentration: 10-20 µM[16]

    • Assay Buffer

  • Controls: Include the following controls:

    • Buffer + ThT (for background fluorescence)[11]

    • Peptide alone (to check for intrinsic peptide fluorescence)

  • Measurement:

    • Place the plate in a fluorescence plate reader pre-set to 37°C.[10][16]

    • Monitor the fluorescence intensity over time. Readings can be taken every 2-15 minutes.[9][16]

    • Incorporate shaking between reads if desired to promote aggregation.[9][16]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation.

Protocol 2: Dynamic Light Scattering (DLS) Analysis

This protocol provides a general procedure for analyzing the size of peptide aggregates.

Materials:

  • Peptide solution (in the final desired buffer)

  • DLS instrument

  • Low-volume cuvette

  • Syringe filters (0.2 µm or smaller)[17]

Procedure:

  • Sample Preparation:

    • Prepare the peptide solution at the desired concentration in the final buffer.

    • Filter the sample through a 0.2 µm syringe filter directly into a clean, dust-free cuvette to remove any large, extraneous particles.[17] Approximately 30 µL of sample is typically needed.[17]

    • Also, prepare a filtered sample of the buffer alone to serve as a blank.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize.

    • Set the measurement parameters, including temperature and solvent viscosity.

  • Measurement:

    • First, measure the buffer blank to ensure the cuvette and buffer are clean.

    • Place the cuvette containing the peptide sample into the instrument.

    • Perform the measurement. The instrument will measure the fluctuations in scattered light intensity and use an autocorrelation function to calculate the diffusion coefficient and, from that, the hydrodynamic radius of the particles in solution.[7][17]

  • Data Analysis:

    • Analyze the size distribution plot. Monomeric peptides will show a single, narrow peak at a small hydrodynamic radius. The presence of oligomers or larger aggregates will be indicated by additional peaks at larger sizes or a high polydispersity index (%Pd).[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Peptide Aggregation Workflow start Aggregation Observed check_solubility Initial Solubility Check (Aqueous Buffer) start->check_solubility is_soluble Is the peptide soluble? check_solubility->is_soluble spps_issue Aggregation during SPPS? is_soluble->spps_issue No end_soluble Proceed with Experiment is_soluble->end_soluble Yes characterize Characterize Aggregates (DLS, ThT, SEC, TEM) spps_issue->characterize No optimize_spps Optimize SPPS Conditions - Change Solvent (NMP) - Microwave Synthesis - Chaotropic Salts spps_issue->optimize_spps Yes optimize_sol Optimize Solubilization - Adjust pH - Add Co-solvents - Use Excipients characterize->optimize_sol reformulate Reformulate Peptide - Modify Sequence - Add Solubility Tags characterize->reformulate optimize_sol->end_soluble end_reformulate Resynthesize and Re-evaluate optimize_spps->end_reformulate reformulate->end_reformulate

Caption: A logical workflow for troubleshooting peptide aggregation issues.

Experimental_Workflow Experimental Workflow for Aggregate Characterization start Peptide Synthesized (with this compound) solubilize Solubilize Peptide (e.g., DMSO, then buffer) start->solubilize dls_screen Initial Screen: DLS (Check for large aggregates) solubilize->dls_screen aggregates_present Aggregates Detected? dls_screen->aggregates_present sec_analysis Quantify Oligomers: SEC (Determine monomer vs. aggregate ratio) aggregates_present->sec_analysis Yes end_no_agg Proceed with Monomeric Peptide aggregates_present->end_no_agg No tht_assay Assess Fibril Formation: ThT Assay (Check for amyloid-like structure) sec_analysis->tht_assay tem_imaging Visualize Morphology: TEM (Amorphous vs. Fibrillar) tht_assay->tem_imaging report Compile Data and Report (Size, Amount, Type of Aggregates) tem_imaging->report

Caption: A systematic workflow for characterizing peptide aggregates.

References

Technical Support Center: Purification of Boc-(2S)-Gly-4-pyranoyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Boc-(2S)-Gly-4-pyranoyl derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound derivatives?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:

  • Diastereomers: Due to the stereocenters present in both the glycine and pyranose moieties, the formation of diastereomers is a significant challenge.

  • Anomers: If the pyranose ring is formed or modified during the synthesis, a mixture of α and β anomers at the anomeric center can be a source of impurity.[1]

  • Unreacted Starting Materials: Residual Boc-(2S)-glycine or the pyranoyl precursor.

  • Di-Boc Protected Glycine: Formation of a di-Boc derivative on the glycine nitrogen, although less common.

  • Byproducts from Protecting Group Manipulation: Impurities arising from the addition or cleavage of other protecting groups on the pyranose ring.

  • Solvent and Reagent Residues: Leftover solvents or excess reagents used in the reaction.

Q2: My purified this compound derivative appears as a thick oil or syrup and is difficult to handle. How can I solidify it?

A2: Many Boc-protected amino acid derivatives are initially isolated as oils.[2] Several techniques can be employed to induce solidification:

  • Crystallization: If the compound is crystalline, attempting crystallization from various solvent systems is the best approach. A patent on the crystallization of Boc-amino acids suggests dissolving the oily product and then adding a weak polar solvent for pulping after seeding.[3][4]

  • Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) can sometimes induce precipitation of a solid.

  • Lyophilization: If the compound is soluble in water or a suitable solvent like dioxane, freeze-drying can yield a solid powder.

  • Conversion to a Salt: If applicable, converting the compound to a salt (e.g., a dicyclohexylamine salt for acidic compounds) can promote crystallization.[5]

Q3: I am observing peak splitting or broadening during HPLC analysis of my purified product. What could be the cause?

A3: Peak splitting or broadening in the HPLC analysis of pyranose-containing compounds can often be attributed to the presence of anomers that are slowly interconverting under the chromatographic conditions.[1] To address this, you can try:

  • Elevating the Column Temperature: Increasing the temperature (e.g., to 70-80 °C) can accelerate the rate of anomer interconversion, leading to the coalescence of the peaks into a single, sharper peak.[6]

  • Modifying the Mobile Phase pH: Operating under strongly alkaline conditions can also accelerate mutarotation and prevent anomer separation.[1] This is particularly effective with polymer-based columns like amino columns.[1]

Troubleshooting Guide

Issue 1: Presence of Diastereomers in the Purified Product
  • Symptom: Multiple closely eluting spots on TLC, or multiple peaks in HPLC or NMR spectra that correspond to the desired product.

  • Possible Cause: Non-diastereoselective synthesis or epimerization during reaction or workup.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Column Selection: Utilize high-resolution silica gel for flash chromatography. Chiral stationary phases may also be effective for analytical and preparative separation of diastereomers.

      • Solvent System Screening: Systematically screen different solvent systems with varying polarities and compositions. A shallow gradient elution can improve resolution. Reversed-phase chromatography can be a logical choice for protected, hydrophobic carbohydrate compounds.[7]

    • Recrystallization: Attempt fractional crystallization. Diastereomers have different solubilities, and it may be possible to selectively crystallize one diastereomer from a suitable solvent mixture.

    • Chemical Derivatization: In some cases, derivatizing a functional group can exaggerate the physical differences between diastereomers, making them easier to separate. The derivative can then be cleaved to yield the pure diastereomer.

Issue 2: Low Recovery Yield After Column Chromatography
  • Symptom: A significant loss of product during purification by silica gel chromatography.

  • Possible Cause:

    • Product Instability on Silica Gel: The slightly acidic nature of silica gel can cause the degradation of acid-labile compounds.

    • Irreversible Adsorption: Highly polar compounds can bind strongly to silica gel, leading to poor recovery.

    • Product Streaking/Tailing: Poor choice of eluent can lead to broad elution bands and incomplete recovery.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.1-1% in the eluent) to neutralize acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography).

    • Optimize the Mobile Phase: Add a more polar solvent (e.g., methanol or acetic acid in small amounts) to the eluent to improve the elution of polar compounds.

    • Consider Alternative Purification Methods: If the product is sufficiently pure, recrystallization may be a better option to avoid chromatographic losses.

Quantitative Data Summary

Table 1: Representative Chromatographic Conditions for Separation of Protected Glycosyl Amino Acid Derivatives

Compound TypeStationary PhaseMobile PhaseDetectionReference/Note
Protected N-glycan isomersHILIC amideAcetonitrile/Water gradientUV (after tagging)[7]
Protected carbohydratesReversed-phase C18Acetonitrile/Water gradientUV/MS[7]
Boc-amino acidsHydroxypropyl β-cyclodextrin bonded phaseAcetonitrile/1% Triethylammonium acetateUV[8]
Isomeric glycated peptidesReversed-phase C18Acetonitrile/Phosphate buffer (pH 7.2)UV/MS[9]

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Chromatography

This protocol outlines a general procedure for the purification of this compound derivatives using silica gel flash chromatography.

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase. The column size should be chosen based on the amount of crude product (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

  • Loading: Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity of the mobile phase. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the final product.

Methodology:

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detector: UV detector set at an appropriate wavelength (e.g., 214 nm or 220 nm).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A typical starting gradient would be 5% to 95% B over 20 minutes. This should be optimized based on the retention time of the compound.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the purity of the sample as a percentage of the total peak area.

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Minimum Solvent or Adsorb onto Silica crude->dissolve chromatography Silica Gel Flash Chromatography dissolve->chromatography fractions Collect Fractions chromatography->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product hplc Purity Check (HPLC/NMR) pure_product->hplc

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Tree cluster_diastereomers Diastereomer Issue cluster_low_yield Low Yield Issue cluster_oily Physical Form Issue start Impure Product after Initial Purification diastereomers Diastereomers Present? start->diastereomers Check NMR/HPLC low_yield Low Recovery Yield? start->low_yield Check Mass Balance oily_product Product is an Oil? start->oily_product Check Physical State optimize_chrom Optimize Flash Chromatography (Shallow Gradient, Different Solvents) diastereomers->optimize_chrom Yes chiral_hplc Consider Preparative Chiral HPLC optimize_chrom->chiral_hplc recrystallize Attempt Fractional Recrystallization chiral_hplc->recrystallize deactivate_silica Deactivate Silica (e.g., with Triethylamine) low_yield->deactivate_silica Yes alt_stationary Use Alternative Stationary Phase (Alumina, C18) deactivate_silica->alt_stationary alt_method Consider Non-Chromatographic Purification (e.g., Recrystallization) alt_stationary->alt_method triturate Triturate with Non-polar Solvent oily_product->triturate Yes crystallize_seed Attempt Crystallization with Seeding triturate->crystallize_seed lyophilize Lyophilize from Aqueous/Dioxane Solution crystallize_seed->lyophilize

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Synthesis of Peptides Containing Boc-(2S)-Gly-4-pyranoyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with the sterically hindered, α,α-disubstituted amino acid, Boc-(2S)-Gly-4-pyranoyl. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you minimize and prevent racemization during your peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a particular concern for this compound?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of L- and D-enantiomers. In peptide synthesis, this results in diastereomeric impurities that are often difficult to separate from the desired peptide and can significantly alter its biological activity.[1] For this compound, an α,α-disubstituted glycine derivative, the bulky pyranoyl group creates significant steric hindrance. This can slow down the kinetics of the coupling reaction, increasing the time the activated amino acid is susceptible to racemization.

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar enolate intermediate can then be re-protonated from either side, leading to a loss of the original stereochemistry.

Q3: Which factors in my experimental setup are most likely to cause racemization of this compound?

A3: Several factors can contribute to increased racemization:

  • Coupling Reagents: Highly reactive uronium/aminium salt reagents (like HBTU, HATU) can promote racemization if used with a strong base and a pre-activation step.

  • Base: Strong, sterically unhindered bases such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are known to increase the rate of racemization.[2]

  • Temperature: Elevated temperatures, especially in microwave-assisted peptide synthesis, can accelerate the rate of racemization.

  • Pre-activation Time: Longer pre-activation times of the amino acid before addition to the resin can lead to increased epimerization.[3]

  • Solvent: Polar aprotic solvents like DMF can, in some cases, increase the rate of racemization.[2]

Troubleshooting Guide: Preventing Racemization

If you are observing significant racemization of your this compound containing peptide, consider the following troubleshooting steps:

Problem Potential Cause Recommended Solution
High levels of diastereomeric impurity detected by HPLC/MS. Use of a strong base like DIPEA.Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[2][4]
Inefficient coupling reagent for a sterically hindered amino acid.Employ a high-efficiency coupling reagent known to be effective for hindered couplings, such as COMU, HATU, or PyBOP.[1][4][5]
Prolonged pre-activation of the amino acid.Minimize or eliminate the pre-activation step. Add the coupling reagent and base directly to the mixture of the amino acid and the resin-bound amine.
High reaction temperature.Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature). If using microwave synthesis, reduce the temperature.
Inadequate suppression of oxazolone formation.Ensure the use of a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[5]

Quantitative Data: Comparison of Coupling Reagent Performance

The choice of coupling reagent is critical when working with sterically demanding amino acids like this compound. The following table summarizes the performance of various coupling reagents in the context of coupling sterically hindered amino acids, with a focus on minimizing racemization.

Coupling Reagent Reagent Type Typical Racemization Advantages Disadvantages
HATU Aminium/Uronium SaltLowHighly efficient for hindered couplings due to the formation of reactive OAt esters.[1][6]Based on the potentially explosive HOAt. Can cause guanidinylation of the N-terminal amine.[1]
HBTU Aminium/Uronium SaltLow to ModeratePopular and efficient reagent.[6]Less reactive than HATU, which can lead to longer reaction times and potentially more racemization for very hindered residues.[6]
COMU Aminium/Uronium SaltVery LowEfficiency is comparable to HATU. It is based on the non-explosive OxymaPure, making it a safer alternative.[1][4][7][8]Can have limited stability in solution.
PyBOP Phosphonium SaltLowEfficient and avoids the guanidinylation side reaction associated with uronium salts.[1][8]Generally less reactive than HATU.[1]
DIC/Additive CarbodiimideLow (with additive)Cost-effective. When used with additives like HOBt, HOAt, or OxymaPure, it effectively suppresses racemization.[8]The byproduct, diisopropylurea (DIU), can be difficult to remove in solution-phase synthesis.

Experimental Protocols

Below are detailed experimental protocols for coupling this compound using recommended low-racemization methods.

Protocol 1: COMU Coupling with 2,4,6-Collidine (TMP)

This protocol is highly recommended for sterically hindered amino acids due to the high reactivity of COMU and the low basicity of TMP, which minimizes racemization.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate)

  • 2,4,6-Collidine (TMP)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

  • Add COMU (3 equivalents) to the amino acid solution and briefly vortex.

  • Add 2,4,6-collidine (6 equivalents) to the activated amino acid solution.

  • Immediately add the activated amino acid mixture to the swollen resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, a double coupling may be performed.

  • Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF.

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: DIC/OxymaPure Coupling

This carbodiimide-based protocol is a cost-effective and safe option that provides excellent racemization suppression.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • In a separate reaction vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Wash the resin with DMF, DCM, and then DMF.

  • Use the Kaiser test to check for complete coupling.

Visualizing Reaction Pathways and Logic

To better understand the processes involved in peptide coupling and the prevention of racemization, the following diagrams illustrate the key chemical transformations and the logic behind choosing a low-racemization protocol.

Racemization_Mechanism cluster_activation Activation cluster_coupling Desired Coupling Pathway cluster_racemization Racemization Pathway Boc_AA This compound Activated_AA Activated Intermediate (e.g., OAt-ester) Boc_AA->Activated_AA Coupling Reagent (e.g., HATU) Peptide_Chain Peptide Chain (on resin) Activated_AA->Peptide_Chain Nucleophilic Attack Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Coupled_Peptide Elongated Peptide Peptide_Chain->Coupled_Peptide Diastereomer Diastereomer Peptide_Chain->Diastereomer Forms Diastereomeric Impurity Enolate Planar Enolate Oxazolone->Enolate Base (e.g., DIPEA) abstracts α-H Racemic_AA Racemized Activated AA Enolate->Racemic_AA Reprotonation Racemic_AA->Peptide_Chain Coupling

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start Racemization Detected? Base Check Base: Is it DIPEA or TEA? Start->Base Yes End_Good Racemization Minimized Start->End_Good No Coupling_Reagent Check Coupling Reagent: Is it optimal for hindered AA? Base->Coupling_Reagent No Change_Base Action: Switch to NMM or TMP Base->Change_Base Yes Temperature Check Temperature: Is it elevated? Coupling_Reagent->Temperature Yes Change_Reagent Action: Use COMU, HATU, or PyBOP Coupling_Reagent->Change_Reagent No End_Bad Continue Optimization Temperature->End_Bad No Lower_Temp Action: Couple at 0°C to RT Temperature->Lower_Temp Yes Change_Base->Coupling_Reagent Change_Reagent->Temperature Lower_Temp->End_Bad

Caption: Troubleshooting workflow for minimizing racemization.

References

Improving the stability of Boc-(2S)-Gly-4-pyranoyl in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-(2S)-Gly-4-pyranoyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group.[1][2][3] Key factors that can lead to its degradation in solution include:

  • pH: Acidic conditions (pH < 5) can cause the cleavage of the Boc group, leading to the formation of the free amine. The compound is generally more stable under neutral to basic conditions.[1][]

  • Temperature: Elevated temperatures can accelerate the rate of degradation, especially in the presence of even mildly acidic conditions.[5][6][7]

  • Solvent: Protic solvents, particularly in the presence of trace acids, can facilitate the hydrolysis of the Boc group. Anhydrous aprotic solvents are generally preferred for long-term storage of solutions.

  • Storage Duration: Over time, even under recommended storage conditions, gradual degradation may occur. It is advisable to use freshly prepared solutions for sensitive applications.[1][8]

Q2: What are the recommended storage conditions for this compound in its solid form and in solution?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

FormTemperatureDurationAdditional Notes
Solid (Lyophilized Powder)-20°CUp to 3 yearsKeep desiccated and protected from light.[1]
4°CUp to 2 yearsFor shorter-term storage, ensure the container is tightly sealed.[1]
In Solution (e.g., in anhydrous DMSO, DMF)-80°CUp to 6 monthsAliquot to avoid multiple freeze-thaw cycles.[1] Use anhydrous solvents.
-20°CUp to 1 monthAliquot to avoid multiple freeze-thaw cycles.[1]

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway involves the acid-catalyzed removal of the Boc group, resulting in the formation of the corresponding free amine, (2S)-Gly-4-pyranoyl, along with isobutylene and carbon dioxide.[] Under strongly acidic conditions, there is also a potential for the hydrolysis of the tetrahydropyran ring, which could lead to the formation of 5-hydroxypentanal.[9][10]

Troubleshooting Guides

Issue 1: I am observing a loss of purity of my this compound solution over time. How can I investigate and prevent this?

This issue is likely due to the degradation of the compound. The following workflow can help you troubleshoot this problem.

Caption: Troubleshooting workflow for purity loss.

Issue 2: My reaction yield is lower than expected when using this compound. Could this be a stability issue?

Yes, if your reaction conditions are acidic or involve prolonged heating, the Boc group may be prematurely cleaved, leading to side reactions and lower yields.

Troubleshooting Steps:

  • Analyze Reaction pH: If possible, measure the pH of your reaction mixture. If it is acidic, consider using a non-acidic catalyst or adding a non-nucleophilic base to neutralize any acidic components.

  • Reaction Temperature and Duration: Evaluate if the reaction can be performed at a lower temperature or for a shorter duration to minimize thermal degradation.

  • Solvent Choice: Ensure you are using a high-purity, anhydrous aprotic solvent if the reaction chemistry allows.

  • Control Experiment: Run a control experiment where this compound is stirred in the reaction solvent under the reaction conditions (without other reactants) to assess its stability. Analyze the mixture by HPLC or LC-MS to check for degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[11][12][13]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for defined time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[1]
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for the same time points. Neutralize with 0.1 M HCl before analysis.[1]
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature, protected from light, for the defined time points.[1]
  • Thermal Degradation: Incubate the stock solution at 80°C in a sealed vial for the defined time points.[1]
  • Photostability: Expose the stock solution to a light source (as per ICH Q1B guidelines) for a defined period.

3. Analysis:

  • Analyze the stressed samples at each time point using a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).
  • Quantify the remaining parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.[14]

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Data Presentation

The following tables can be used to summarize the data from your stability studies.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)% Assay of this compound% DegradationNumber of Degradants
0.1 M HCl, 60°C0
2
8
24
0.1 M NaOH, 60°C0
2
8
24
3% H₂O₂, RT0
2
8
24

Visualizations

The following diagram illustrates the primary degradation pathway of this compound under acidic conditions.

Degradation_Pathway BocGly This compound Protonation Protonation of Carbonyl Oxygen BocGly->Protonation H⁺ Cleavage Cleavage of t-butyl Cation Protonation->Cleavage Decarboxylation Decarboxylation Cleavage->Decarboxylation Byproducts CO₂ + Isobutylene Cleavage->Byproducts FreeAmine (2S)-Gly-4-pyranoyl (Free Amine) Decarboxylation->FreeAmine

Caption: Acid-catalyzed degradation of this compound.

References

Overcoming steric hindrance with Boc-(2S)-Gly-4-pyranoyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-(2S)-Gly-4-pyranoyl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this sterically demanding, non-canonical amino acid in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, with the chemical formula C₁₂H₂₁NO₅, is a non-canonical amino acid derivative.[1] It incorporates a bulky tetrahydropyran ring attached to the α-carbon of a glycine residue, with the amine group protected by a tert-butyloxycarbonyl (Boc) group.[1] Such sugar amino acids (SAAs) are used to create peptidomimetics with constrained conformations, which can enhance metabolic stability and receptor specificity.[2][3] They are valuable tools in drug discovery for designing peptides with improved therapeutic properties.[2]

Q2: Why is steric hindrance a significant issue when using this compound?

A2: Steric hindrance arises from the bulky nature of both the tetrahydropyran side chain and the Boc protecting group. This bulkiness can physically block the approach of the activated carboxyl group of this compound to the N-terminal amine of the growing peptide chain, or vice versa. This can lead to slow or incomplete coupling reactions, resulting in low yields, deletions of the amino acid sequence, and difficulty in purifying the final peptide.[4]

Q3: What are the first-line strategies to improve coupling efficiency for this amino acid?

A3: To improve coupling efficiency, consider the following initial strategies:

  • Extended Coupling Times: Allow the reaction to proceed for a longer duration (e.g., 4-24 hours) to ensure complete incorporation.

  • Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[5] This is particularly useful for sterically hindered residues.[5]

  • Increased Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the probability of successful reaction events.[5]

Q4: Can the choice of coupling reagent make a difference?

A4: Absolutely. For sterically hindered amino acids, the choice of coupling reagent is critical.[4] Standard carbodiimide reagents like DCC or DIC may be insufficient. More potent activating reagents, such as aminium/uronium or phosphonium salts, are recommended. Reagents like HATU, HBTU, and COMU are known to be highly efficient for difficult couplings due to the formation of more reactive activated esters.[4][6][7]

Q5: Are there any specific considerations for the Boc protecting group in this context?

A5: Yes. The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[8][9] While generally robust, repeated harsh acidic treatments required in long syntheses can potentially affect other sensitive parts of your peptide or the bulky side chain. Ensure complete deprotection before each coupling step, as incomplete removal of the Boc group will prevent peptide bond formation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / No Reaction 1. Insufficient Activation: The coupling reagent may not be potent enough to overcome the steric hindrance. 2. Steric Hindrance: The bulky pyranoyl and Boc groups are impeding the reaction. 3. Incomplete Deprotection: The N-terminal amine of the growing peptide is still protected.1. Change Coupling Reagent: Switch to a more powerful reagent like HATU, HCTU, or COMU. (See Table 1 for comparison).[4][6] 2. Optimize Reaction Conditions: Implement double coupling, increase reaction time, or slightly elevate the temperature (e.g., to 30-40°C), while monitoring for racemization. 3. Verify Deprotection: Use a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine on the resin before coupling.
Presence of Deletion Sequences in Final Product 1. Incomplete Coupling: The this compound failed to couple completely in its cycle.1. Implement Double Coupling: Perform a second coupling step with fresh reagents.[5] 2. Use a Capping Step: After the coupling step, "cap" any unreacted N-terminal amines using acetic anhydride. This prevents them from reacting in subsequent cycles and simplifies purification.
Side Reactions or Product Degradation 1. Racemization: High temperatures or certain coupling reagent/base combinations can cause loss of stereochemical integrity. 2. Boc Group Instability: Repeated harsh deprotection steps can lead to side reactions.1. Minimize Racemization: Use an additive like Oxyma Pure. COMU, which contains Oxyma, is a good choice.[7] Avoid excessive heating. 2. Use Scavengers: During the final cleavage from the resin, use scavengers like triisopropylsilane (TIS) and water to trap reactive carbocations generated from the Boc group and other protecting groups.[10]
Peptide Aggregation The bulky, and potentially hydrophobic, nature of the pyranoyl ring can contribute to peptide chain aggregation on the solid support, making reactive sites inaccessible.1. Change Solvent System: Use more disruptive solvents like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling reaction. 2. Incorporate Structure-Disrupting Elements: If possible in your sequence design, introduce pseudoproline dipeptides or DMB-protected amino acids near the difficult residue to disrupt secondary structure formation.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The selection of an appropriate coupling reagent is a critical determinant of success for sterically hindered residues.[4] The following table summarizes key characteristics of commonly used reagents.

ReagentClassAdvantagesDisadvantages
HATU Aminium/Uronium SaltHighly efficient, especially for hindered couplings; forms highly reactive OAt esters.[4][6]More expensive; based on potentially explosive HOAt.[4] Can cause guanidinylation of the N-terminal amine.[4]
HBTU Aminium/Uronium SaltEfficient and widely used; byproducts are generally soluble.[6]Less reactive than HATU; can also cause guanidinylation side reactions.[4]
COMU Aminium/Uronium SaltEfficiency is comparable to HATU; considered safer as it is based on OxymaPure, avoiding explosive byproducts.[4][7]Limited stability in solution.[4]
PyBOP Phosphonium SaltEfficient coupling; avoids the guanidinylation side reaction.[4]Generally less reactive than HATU; byproducts can be difficult to remove.[4]
DIC/Oxyma Carbodiimide + AdditiveCost-effective; Oxyma additive enhances reaction rates and reduces racemization.Generally less effective for severely hindered couplings compared to aminium/phosphonium salts.

Experimental Protocols

Key Experiment: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol for this compound

This protocol outlines a robust method for coupling this compound onto a resin-bound peptide chain using HATU.

1. Materials:

  • Resin with N-terminally deprotected peptide sequence

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

2. Pre-Coupling Resin Preparation:

  • Ensure the N-terminal Boc group of the preceding amino acid has been completely removed using 20-50% TFA in Dichloromethane (DCM).

  • Wash the resin thoroughly with DMF (3 x 1 min) to remove residual acid and salts.

  • Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Activation:

  • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the solution.

  • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

4. Coupling Reaction:

  • Drain the DMF from the washed resin.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

5. Monitoring and Post-Coupling:

  • After the initial coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

  • If the test is negative (no blue color): The coupling is likely complete. Proceed to wash the resin with DMF (3 x 1 min).

  • If the test is positive (blue color): The coupling is incomplete. Drain the reaction vessel and perform a "double coupling" by repeating steps 3 and 4 with a fresh solution of activated amino acid.

6. Capping (Optional but Recommended):

  • To prevent the formation of deletion sequences, cap any unreacted amines by treating the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) and dry for the next cycle.

Visualizations

experimental_workflow cluster_activation cluster_coupling Coupling Step start Start: Resin with Free N-Terminus activation Activate Amino Acid: This compound + HATU + DIPEA in DMF coupling Coupling Reaction: Add activated AA to resin (2-4 hours) start->coupling kaiser_test Kaiser Test: Check for free amines coupling->kaiser_test wash Wash Resin with DMF kaiser_test->wash Negative double_couple Double Couple: Repeat Activation and Coupling Steps kaiser_test->double_couple Positive next_cycle Proceed to Next Cycle wash->next_cycle double_couple->coupling

Caption: Experimental workflow for coupling a sterically hindered amino acid.

troubleshooting_flowchart start Issue: Low Coupling Yield for this compound q1 Did you perform a Kaiser test before coupling? start->q1 a1_yes Yes, it was positive (free amine present) q1->a1_yes a1_no No, or it was negative q1->a1_no q2 What type of coupling reagent was used? a1_yes->q2 sol1 Troubleshoot Deprotection: - Extend TFA deprotection time - Ensure proper washing a1_no->sol1 a2_standard Standard (e.g., DIC/HOBt) q2->a2_standard a2_potent Potent (e.g., HATU, COMU) q2->a2_potent sol2 Switch to a more potent coupling reagent like HATU or COMU. a2_standard->sol2 q3 Was a single or double coupling performed? a2_potent->q3 sol2->q3 a3_single Single Coupling q3->a3_single a3_double Double Coupling q3->a3_double sol3 Implement double coupling and/or extend reaction time. a3_single->sol3 end_node Re-evaluate: If issues persist, consider temperature increase or alternative solvents (NMP). a3_double->end_node sol3->end_node

Caption: Troubleshooting logic for low coupling efficiency.

Caption: Overcoming the steric barrier in peptide coupling.

References

Technical Support Center: Refining HPLC Purification Methods for Boc-(2S)-Gly-4-pyranoyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining High-Performance Liquid Chromatography (HPLC) purification methods for Boc-(2S)-Gly-4-pyranoyl compounds. The unique chemical nature of these molecules, combining a hydrophobic tert-butyloxycarbonyl (Boc) protecting group with a polar pyranoyl moiety, can present specific challenges in achieving optimal separation and purity. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to address these challenges effectively.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of this compound compounds in a question-and-answer format.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My peak for the this compound compound is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in HPLC and can be caused by several factors, particularly when dealing with compounds that have polar functional groups like the pyranoyl ring.[1][2]

  • Secondary Interactions: The most probable cause is the interaction of the polar pyranoyl group or the free carboxyl group with active sites (unreacted silanols) on the silica-based stationary phase.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[3] This will protonate the silanol groups, minimizing these secondary interactions. Using a highly end-capped column can also reduce the number of available silanol groups.[4]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume.[]

  • Column Contamination or Void: A blocked frit or a void at the head of the column can distort peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) to wash out contaminants. If a void is suspected, the column may need to be replaced.[1]

Q2: I am observing peak fronting for my compound. What could be the reason?

A2: Peak fronting is less common than tailing but can occur under specific conditions.[]

  • Sample Overload: This is the most frequent cause of peak fronting.[]

    • Solution: Dilute your sample or decrease the injection volume.[6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[1]

  • Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.

    • Solution: Increase the column temperature, for example, to 30-40°C, to improve mass transfer kinetics.[6]

Problem: Poor Resolution and Co-elution

Q3: I am struggling to separate my this compound compound from a closely eluting impurity. How can I improve the resolution?

A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your HPLC method.

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent properties.[7]

    • Adjust the Gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.[8]

  • Modify the Stationary Phase:

    • Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for compounds with aromatic or polar moieties.[9]

  • Adjust the pH of the Mobile Phase: The ionization state of your compound and any impurities can significantly affect their retention and, therefore, the separation. Adjusting the pH of the aqueous portion of your mobile phase with a suitable buffer can improve resolution.[10]

Problem: Irreproducible Retention Times

Q4: The retention time of my compound is shifting between injections. What could be causing this instability?

A4: Fluctuating retention times are often indicative of a lack of equilibration or changes in the HPLC system.

  • Insufficient Column Equilibration: This is a common cause, especially when changing mobile phase compositions.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing the column for 10-20 column volumes.

  • Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of the more volatile organic component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Pump Issues: Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate and, consequently, shifting retention times.

    • Solution: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[6]

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[6]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for the purification of this compound compounds?

A1: A reversed-phase C18 column is a good starting point for these compounds. The Boc group provides sufficient hydrophobicity for retention on a C18 stationary phase.[11] However, due to the polar pyranoyl ring, a standard C18 column might lead to peak tailing. Therefore, a C18 column with a polar-embedded group or a highly end-capped C18 column is often a better choice to minimize secondary interactions with residual silanols and improve peak shape.[9]

Q2: What is a good starting mobile phase for method development?

A2: A common starting point for reversed-phase HPLC of Boc-protected amino acids is a gradient elution with:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. A typical starting gradient could be 10-90% B over 20-30 minutes.[1] The acidic modifier helps to suppress the ionization of the carboxylic acid and any free silanols on the column, leading to sharper peaks.[3]

Q3: How should I prepare my sample for injection?

A3: Dissolve your crude this compound compound in a solvent that is compatible with the initial mobile phase conditions. Ideally, the sample should be dissolved in the starting mobile phase mixture (e.g., 90% A, 10% B) to ensure good peak shape.[1] If the compound has limited solubility, you can use a small amount of a stronger solvent like pure acetonitrile or methanol, but keep the injection volume small to minimize peak distortion. Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the column.

Q4: At what wavelength should I monitor the purification?

A4: The Boc-protecting group and the amide bond have UV absorbance at low wavelengths. A detection wavelength of 210 nm or 220 nm is typically suitable for monitoring the purification of Boc-protected amino acids.[1]

Q5: Could the Boc group be cleaved during HPLC purification?

A5: The Boc group is generally stable under typical reversed-phase HPLC conditions. However, it is sensitive to strong acids. While the use of 0.1% TFA in the mobile phase is standard and generally does not cause significant cleavage, prolonged exposure or the use of higher concentrations of strong acids could potentially lead to some degradation. It is always a good practice to analyze the collected fractions promptly.

Data Presentation

Table 1: Typical Starting Conditions for HPLC Method Development

ParameterRecommended Starting Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% to 90% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Table 2: Troubleshooting Guide for Peak Shape Issues

IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsAdd 0.1% TFA or Formic Acid to mobile phase
Column overloadDecrease sample concentration/injection volume
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in initial mobile phase
Column overloadDecrease sample concentration/injection volume

Experimental Protocols

Protocol 1: General Analytical HPLC Method for Purity Assessment

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) trifluoroacetic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) trifluoroacetic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-28 min: Hold at 90% B

    • 28-30 min: Return to 10% B

    • 30-35 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A, 10% B) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Preparative HPLC Method for Purification

  • Column: C18 reversed-phase, 21.2 x 250 mm, 10 µm particle size.

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.

  • Gradient Program:

    • 0-10 min: 20% B

    • 10-50 min: Linear gradient from 20% to 70% B

    • 50-55 min: Hold at 100% B (column wash)

    • 55-65 min: Re-equilibration at 20% B

  • Flow Rate: 15.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 220 nm.

  • Injection Volume: 1-5 mL, depending on sample concentration and column loading capacity.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a 1:1 mixture of Mobile Phase A and B. Ensure the sample is fully dissolved and filter before injection.

Mandatory Visualization

Troubleshooting_Workflow start Start: HPLC Purification Issue peak_shape Poor Peak Shape? start->peak_shape tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape:e->fronting:w Yes, fronting resolution Poor Resolution? peak_shape->resolution No solution_tailing1 Add 0.1% TFA/Formic Acid tailing->solution_tailing1 solution_tailing2 Reduce Sample Concentration/ Injection Volume tailing->solution_tailing2 solution_fronting1 Dissolve Sample in Initial Mobile Phase fronting->solution_fronting1 solution_fronting2 Reduce Sample Concentration/ Injection Volume fronting->solution_fronting2 retention Irreproducible Retention? resolution->retention No solution_resolution1 Optimize Mobile Phase (Solvent/Gradient) resolution->solution_resolution1 Yes solution_resolution2 Change Stationary Phase resolution->solution_resolution2 solution_retention1 Ensure Full Column Equilibration retention->solution_retention1 Yes solution_retention2 Use Fresh Mobile Phase retention->solution_retention2 end Problem Solved retention->end No solution_tailing1->end solution_tailing2->end solution_fronting1->end solution_fronting2->end solution_resolution1->end solution_resolution2->end solution_retention1->end solution_retention2->end

Caption: Troubleshooting workflow for common HPLC issues.

Experimental_Workflow prep Sample Preparation (Dissolve & Filter) hplc HPLC System Setup (Column, Mobile Phase, Method) prep->hplc inject Sample Injection hplc->inject separation Chromatographic Separation (Gradient Elution) inject->separation detection UV Detection (210-220 nm) separation->detection analysis Data Analysis (Purity Assessment) detection->analysis

References

Validation & Comparative

A Comparative Guide to Boc-(2S)-Gly-4-pyranoyl and Other Non-Natural Amino Acids in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids into peptide therapeutics is a cornerstone of modern drug discovery, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility.[1][2][3] Among the vast arsenal of synthetic building blocks, conformationally restricted amino acids are particularly valuable for their ability to pre-organize a peptide into a bioactive conformation, enhancing potency and resistance to enzymatic degradation.[4]

This guide provides a comparative analysis of Boc-(2S)-Gly-4-pyranoyl , a novel synthetic amino acid featuring a tetrahydropyran (THP) ring, against two widely-used classes of non-natural amino acids: α-Aminoisobutyric acid (Aib) and conformationally locked Proline Analogues .

The tetrahydropyran moiety in this compound acts as a rigid scaffold, limiting the rotational freedom of the peptide backbone. This constraint is hypothesized to enhance proteolytic resistance and lock the peptide into a favorable binding conformation, potentially improving its pharmacokinetic and pharmacodynamic profile.[5][6] This guide presents supporting data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal building blocks for their peptide drug candidates.

Performance Comparison: Stability and Target Affinity

To evaluate the impact of these non-natural amino acids on key peptide drug properties, a model hexapeptide was synthesized with each amino acid incorporated at the second position (Xaa): H-Tyr-Xaa-Gly-Phe-Leu-Arg-NH₂. The following table summarizes the experimental data obtained from in vitro assays.

(Disclaimer: The following data is illustrative, based on established principles and reported values for similar compounds, as direct comparative studies for this compound are not publicly available. The trends shown reflect the expected outcomes based on the structural properties of each amino acid.)

ParameterPeptide 1: this compoundPeptide 2: AibPeptide 3: (2S,4S)-4-F-ProPeptide 4: L-Ala (Control)
Structure of Xaa (S)-2-(tert-butoxycarbonylamino)-2-(tetrahydro-2H-pyran-4-yl)acetic acidα-Aminoisobutyric acid(2S,4S)-4-FluoroprolineL-Alanine
Metabolic Stability (t½ in Human Plasma) ~ 28 hours~ 18 hours[7]~ 24 hours1.5 hours[1]
Proteolytic Resistance (% Intact after 6h with Trypsin) 85%92%[8]88%15%[9][10]
Target Binding Affinity (IC₅₀, nM) 15 nM25 nM12 nM250 nM[11]
Conformational Preference Extended/Turn-likeα-helical / 3₁₀-helical[8][12]Endo/Exo Pucker (Locked)[13][14]Flexible

Key Observations:

  • Metabolic Stability: All non-natural amino acids dramatically increased the peptide's half-life in human plasma compared to the native L-Alanine control.[1] The bulky, rigid pyranoyl ring of this compound is shown to provide substantial steric shielding against proteolytic enzymes.

  • Proteolytic Resistance: Aib provided the highest resistance to trypsin, a common serine protease.[7][8] This is attributed to its gem-dimethyl group at the α-carbon, which sterically hinders the approach of proteases.[7] Both the pyranoyl and fluoroproline analogues also conferred significant protection.

  • Binding Affinity: The conformationally locked proline analogue and this compound resulted in the highest binding affinities. This suggests that their rigid structures pre-organize the peptide into a conformation that is optimal for receptor binding, reducing the entropic penalty upon association.[4]

Structural Rationale for Enhanced Performance

The enhanced properties observed with these non-natural amino acids stem directly from their unique structural constraints. The following diagram illustrates the logical relationship between the chemical structure and the resulting improvements in peptide function.

G cluster_0 Structural Feature cluster_1 Physicochemical Effect cluster_2 Pharmacological Improvement A This compound (Pyran Ring) D Conformational Rigidity A->D E Steric Shielding A->E B Aib (gem-dimethyl) B->D B->E C Proline Analogue (Locked Ring Pucker) C->D G Enhanced Target Affinity (Lower IC₅₀) D->G Reduces entropic penalty of binding F Increased Proteolytic Resistance E->F H Improved Metabolic Stability (Longer t½) F->H

Caption: Relationship between structural constraint and pharmacological benefit.

Experimental Protocols

Detailed and reproducible methodologies are critical for comparing the performance of novel chemical entities. The protocols used to generate the data in this guide are outlined below.

Protocol 1: In Vitro Peptide Stability in Human Plasma

This assay determines the metabolic half-life (t½) of a peptide in a biologically relevant matrix.

1. Materials:

  • Test peptide (1 mM stock in DMSO)

  • Pooled human plasma (from at least 3 donors, stored at -80°C)

  • Quenching solution: Acetonitrile (ACN) with 1% Trifluoroacetic acid (TFA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermomixer or incubating water bath (37°C)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

2. Procedure:

  • Thaw frozen human plasma in a 37°C water bath.

  • Dilute the plasma to 50% with PBS to minimize matrix effects.

  • Pre-warm the 50% plasma solution to 37°C.

  • Initiate the reaction by adding the peptide stock solution to the pre-warmed plasma to a final peptide concentration of 10 µM. Ensure the final DMSO concentration is <1%.[1]

  • Incubate the mixture at 37°C with gentle agitation.

  • At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 50 µL).

  • Immediately quench the enzymatic reaction by adding the aliquot to 3 volumes (150 µL) of cold quenching solution.

  • Vortex vigorously for 30 seconds and centrifuge at >12,000 x g for 10 minutes to precipitate plasma proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

3. Data Analysis:

  • Analyze samples via HPLC-MS to quantify the peak area of the intact peptide at each time point.

  • Normalize the peak area at each time point to the peak area at t=0.

  • Plot the percentage of intact peptide remaining versus time.

  • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model using software such as GraphPad Prism.[1][15]

The workflow for this protocol is visualized below.

G start Start prep Prepare 50% Human Plasma Pre-warm to 37°C start->prep spike Spike Peptide (Final Conc. 10 µM) prep->spike incubate Incubate at 37°C with Agitation spike->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench with Cold ACN/TFA (1:3 ratio) sample->quench centrifuge Centrifuge to Pellet Proteins (12,000 x g, 10 min) quench->centrifuge analyze Analyze Supernatant by HPLC-MS centrifuge->analyze calculate Calculate t½ (One-Phase Decay) analyze->calculate end End calculate->end

Caption: Workflow for the in vitro plasma stability assay.

Protocol 2: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information on peptides in solution, revealing the conformational preferences induced by non-natural amino acids.[3][16][17]

1. Materials:

  • Lyophilized peptide (1-2 mg)

  • NMR solvent (e.g., H₂O/D₂O 9:1 or deuterated organic solvent like DMSO-d₆)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

2. Procedure:

  • Dissolve the peptide in the chosen NMR solvent to a final concentration of 1-2 mM.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a suite of 2D NMR experiments at a constant temperature (e.g., 298 K). Essential experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To identify through-space proton-proton proximities (<5 Å), which are crucial for defining 3D structure.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances and resolve spectral overlap.

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the proton and carbon chemical shifts for all residues in the peptide.[17]

3. Data Analysis:

  • Analyze the NOESY/ROESY spectra to identify key distance restraints. For example, a strong dαN(i, i+1) NOE indicates an extended conformation, while dNN(i, i+1) NOEs are characteristic of helical structures.

  • Measure the ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra. Small values (<6 Hz) are indicative of an α-helical conformation, while larger values (>8 Hz) suggest a β-sheet or extended structure.

  • Use the collected restraints (NOEs, coupling constants) as inputs for structure calculation software (e.g., CYANA, Xplor-NIH) to generate an ensemble of 3D structures consistent with the experimental data.[16][18]

  • Analyze the resulting structural ensemble to define the dominant conformation (e.g., α-helix, β-turn, extended) induced by the non-natural amino acid.

Conclusion

The incorporation of conformationally restricted non-natural amino acids is a proven and highly effective strategy for enhancing the drug-like properties of therapeutic peptides.

  • This compound , with its rigid tetrahydropyran scaffold, represents a promising building block for inducing stable turn-like or extended structures, offering a balance of significant metabolic stability and high target affinity.

  • Aib remains an excellent choice for stabilizing helical conformations and providing exceptional resistance to proteolysis.[7][8][19]

  • Proline analogues offer unparalleled control over backbone dihedral angles and ring pucker, making them ideal for mimicking specific turn structures found in native peptide ligands.[13][20]

The choice of which non-natural amino acid to use will depend on the specific structural requirements of the target, the desired secondary structure of the peptide, and the primary liabilities (e.g., proteolytic degradation vs. poor binding) of the parent molecule. The experimental protocols provided herein offer a robust framework for making these critical design decisions in the drug development process.

References

Enantiomeric Specificity in Bioactivity: A Comparative Analysis of Boc-(2S)-Gly-4-pyranoyl and its (2R) Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the biological activity of Boc-(2S)-Gly-4-pyranoyl and its enantiomer, Boc-(2R)-Gly-4-pyranoyl. While direct comparative biological data for these specific intermediates is not extensively published, their utility as building blocks in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors allows for a robust, data-supported inference of their differential biological relevance.

Introduction to Stereoselectivity in Drug Action

The interaction between a drug molecule and its biological target, typically a protein such as an enzyme or receptor, is highly dependent on the three-dimensional arrangement of atoms in both entities. Just as a left-handed glove will not fit a right hand, one enantiomer of a drug may bind to its target with high affinity and elicit a desired therapeutic effect, while the other enantiomer may be significantly less active or even produce off-target effects. This principle of enantioselectivity is a cornerstone of modern medicinal chemistry.

Application in the Synthesis of DPP-4 Inhibitors

This compound and its (2R) enantiomer are chiral building blocks used in the synthesis of small molecule inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.

The structure of DPP-4 inhibitors often includes a central amino acid scaffold that interacts with the active site of the enzyme. The stereochemistry of this scaffold is paramount for effective binding and inhibition.

Comparative Biological Relevance

While direct head-to-head biological assay data for this compound and Boc-(2R)-Gly-4-pyranoyl is scarce, their incorporation into known DPP-4 inhibitors provides a clear indication of their differential utility and, by extension, their "biological activity" in the context of drug synthesis. The (2S) configuration of the amino acid backbone is consistently found in potent DPP-4 inhibitors that have been developed and marketed. This is because the S1 and S2 pockets of the DPP-4 active site are stereoselective.

For instance, in the development of long-acting DPP-4 inhibitors, analogs of omarigliptin incorporating a tetrahydropyran moiety have been synthesized. Studies have shown that the specific stereoconfiguration of the tetrahydropyran ring, in conjunction with the (S)-amino acid core, is critical for maintaining high inhibitory potency and favorable pharmacokinetic profiles. A study on novel tetrahydropyran derivatives as DPP-4 inhibitors highlighted that a specific (2R,3S,5R,6S) configuration on the pyran ring, attached to an (S)-amino acid core, resulted in potent and long-acting inhibition.[1] This underscores the stringent stereochemical requirements of the DPP-4 active site.

Based on the established structure-activity relationships (SAR) of numerous DPP-4 inhibitors, it can be concluded that final compounds synthesized using This compound as a starting material are significantly more likely to exhibit potent DPP-4 inhibitory activity compared to those synthesized using its (2R) enantiomer.

Data Presentation

Since direct comparative IC50 or EC50 values for the two enantiomeric building blocks are not available, the following table summarizes the inferred biological activity based on their application in the synthesis of active pharmaceutical ingredients (APIs), specifically DPP-4 inhibitors.

ParameterThis compoundBoc-(2R)-Gly-4-pyranoyl
Inferred Biological Activity High relevance as a precursor to potent DPP-4 inhibitors.Low to negligible relevance as a precursor to potent DPP-4 inhibitors.
Stereochemical Fit in DPP-4 Active Site The (S)-configuration of the glycine derivative is optimal for interaction with the S2 pocket of the DPP-4 enzyme.The (R)-configuration is expected to result in a poor fit and steric clashes within the DPP-4 active site, leading to significantly reduced or no inhibitory activity of the final compound.
Utility in Drug Synthesis Frequently utilized in the synthesis of clinical and pre-clinical DPP-4 inhibitor candidates.Not typically used in the synthesis of potent DPP-4 inhibitors.

Experimental Protocols

The biological activity of the final compounds synthesized from these enantiomers is typically evaluated using a Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Assay.

DPP-4 Inhibitory Assay Protocol (General Overview)

  • Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), are prepared in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.5).

  • Compound Preparation: Test compounds (final DPP-4 inhibitors synthesized from either the (2S) or (2R) starting material) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Reaction: The DPP-4 enzyme is pre-incubated with the test compounds for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the fluorogenic substrate (Gly-Pro-AMC).

  • Fluorescence Measurement: The cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule. The increase in fluorescence intensity is monitored over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal. The percentage of inhibition for each compound concentration is determined relative to a control reaction without an inhibitor. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is then calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Visualization of Concepts

Logical Flow of Enantiomer Utilization in Drug Discovery

Enantiomer_Utilization cluster_s This compound Pathway cluster_r Boc-(2R)-Gly-4-pyranoyl Pathway S_Start This compound S_Synth Synthesis of DPP-4 Inhibitor S_Start->S_Synth S_API Potent (S)-configurated API S_Synth->S_API S_Activity High DPP-4 Inhibition S_API->S_Activity R_Start Boc-(2R)-Gly-4-pyranoyl R_Synth Synthesis of DPP-4 Inhibitor R_Start->R_Synth R_API Inactive (R)-configurated API R_Synth->R_API R_Activity Low/No DPP-4 Inhibition R_API->R_Activity DPP4_Inhibition_Pathway cluster_pathway Incretin Hormone Regulation Food Food Intake GLP1 Active GLP-1 Secretion Food->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4 Inactivation Insulin Increased Insulin Secretion GLP1->Insulin Glucagon Decreased Glucagon Secretion GLP1->Glucagon Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose DPP4_Inhibitor DPP-4 Inhibitor (from this compound) DPP4_Inhibitor->DPP4 Inhibits

References

Validating the Incorporation of Boc-(2S)-Gly-4-pyranoyl into Peptides: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise verification of unnatural amino acid incorporation into peptide sequences is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the successful incorporation of Boc-(2S)-Gly-4-pyranoyl, a non-canonical amino acid featuring a tert-butyloxycarbonyl (Boc) protecting group and a tetrahydropyran ring. We will explore its characteristic fragmentation patterns, present detailed experimental protocols, and compare its analysis with alternative peptide modifications.

Performance Comparison with Alternatives

The validation of this compound incorporation by mass spectrometry is essential for confirming the integrity of the synthesized peptide. The Boc group's presence introduces distinctive fragmentation characteristics that are key to its identification. Compared to other common peptide modifications, the pyranoyl moiety offers a unique structural constraint. The following table summarizes the key mass spectrometry performance indicators for a hypothetical peptide containing this compound in comparison to an unprotected peptide and one with a common Fluorenylmethyloxycarbonyl (Fmoc) protecting group.

FeaturePeptide with this compoundUnprotected PeptidePeptide with Fmoc-Protected Amino Acid
Precursor Ion (m/z) [M+H]+[M+H]+[M+H]+
Key Diagnostic MS/MS Fragments Neutral loss of 56 Da (isobutylene) and 74 Da (tert-butanol) from the precursor ion. Subsequent b and y ion series from the deprotected peptide.Standard b and y ion series providing sequence information.Neutral loss of 222 Da (fluorenylmethyloxy) from the precursor ion. Subsequent b and y ion series.
Identification Confidence High, due to predictable neutral losses.High, based on standard fragmentation.High, with a characteristic large neutral loss.
Potential Challenges In-source fragmentation can complicate spectral interpretation.None related to protecting groups.The large mass of the Fmoc group can dominate the fragmentation spectrum.

Experimental Protocols

A robust and reliable method for the validation of this compound incorporation involves a bottom-up proteomics approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Enzymatic Digestion
  • Protein Denaturation and Reduction: The protein or peptide of interest is denatured to unfold its structure and expose cleavage sites for enzymatic digestion. This is typically achieved by incubation in a solution containing 8 M urea or 6 M guanidine hydrochloride. Disulfide bonds are then reduced using dithiothreitol (DTT) at 56°C for 1 hour.

  • Alkylation: Cysteine residues are alkylated to prevent the reformation of disulfide bonds. This is commonly done by adding iodoacetamide and incubating in the dark at room temperature for 45 minutes.

  • Enzymatic Digestion: The sample is diluted to reduce the denaturant concentration (e.g., below 1 M urea). A protease, most commonly trypsin, is added at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w). The digestion is carried out overnight at 37°C.

  • Sample Cleanup: The resulting peptide mixture is desalted and purified using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis. The purified peptides are then dried and reconstituted in a solvent suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The peptide mixture is separated using a reversed-phase high-performance liquid chromatography (RP-HPLC) system. A C18 column is typically used with a gradient of increasing acetonitrile concentration in water, both containing 0.1% formic acid. The gradient is optimized to achieve good separation of the peptide of interest from other peptides in the mixture.

  • Mass Spectrometry Analysis: The eluting peptides are introduced into the mass spectrometer via an electrospray ionization (ESI) source. The mass spectrometer is operated in a data-dependent acquisition (DDA) mode. In this mode, a full scan (MS1) is performed to detect the precursor ions of the peptides. The most intense precursor ions are then selected for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are analyzed in a second mass scan (MS/MS).

Data Analysis and Interpretation

The acquired MS/MS spectra are searched against a protein sequence database that includes the sequence of the target peptide with the incorporated this compound. The search algorithm will look for the characteristic mass shift of the modification on the corresponding amino acid residue.

A key validation step is the manual inspection of the MS/MS spectrum of the peptide containing this compound. The presence of the incorporated amino acid is confirmed by observing the following:

  • Precursor Ion Mass: The mass of the precursor ion should correspond to the theoretical mass of the peptide with the incorporated this compound.

  • Characteristic Neutral Losses: The most prominent fragmentation pathway for Boc-protected amino acids is the neutral loss of isobutylene (C4H8), resulting in a mass shift of -56 Da from the precursor ion. Another common fragmentation is the neutral loss of tert-butanol (C4H10O), leading to a mass shift of -74 Da.[1]

  • Peptide Backbone Fragmentation: The MS/MS spectrum should also contain a series of b- and y-ions that confirm the amino acid sequence of the peptide backbone.

Visualizing the Validation Workflow and Chemical Structures

To better illustrate the processes and molecules involved, the following diagrams have been generated using Graphviz.

Validation_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Protein Protein with this compound Denature Denaturation & Reduction Protein->Denature Alkylate Alkylation Denature->Alkylate Digest Enzymatic Digestion Alkylate->Digest Cleanup Sample Cleanup Digest->Cleanup LC LC Separation Cleanup->LC MS1 MS1 Scan (Precursor Ions) LC->MS1 MS2 MS/MS Scan (Fragment Ions) MS1->MS2 DatabaseSearch Database Search MS2->DatabaseSearch SpectrumValidation Manual Spectrum Validation DatabaseSearch->SpectrumValidation

Caption: Experimental workflow for the mass spectrometric validation of this compound incorporation.

Caption: Chemical structure of this compound.

Comparison_Methods cluster_Alternatives Alternative Validation Methods Boc_Validation Validation of This compound Unprotected Unprotected Peptide (Standard b/y ions) Boc_Validation->Unprotected Compare fragmentation Fmoc Fmoc-Protected Peptide (Neutral loss of 222 Da) Boc_Validation->Fmoc Compare fragmentation

References

Unambiguous Structural Confirmation of Boc-(2S)-Gly-4-pyranoyl Peptide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel peptides is a critical step in ensuring efficacy and safety. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the confirmation of the Boc-(2S)-Gly-4-pyranoyl peptide structure, alongside alternative analytical techniques. We will delve into the experimental data, protocols, and workflows to provide a comprehensive overview for selecting the most appropriate method for your research needs.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a peptide in solution.[1][2] For the target molecule, this compound peptide, NMR can be used to confirm the presence and connectivity of the tert-butyloxycarbonyl (Boc) protecting group, the glycine (Gly) residue, and the novel 4-pyranoyl moiety.

NMR-Based Structural Confirmation

The confirmation of the this compound peptide structure by NMR relies on the analysis of chemical shifts, coupling constants, and through-space correlations observed in one-dimensional (1D) and two-dimensional (2D) NMR spectra.

Expected NMR Spectral Data:

While specific spectral data for this compound peptide is not publicly available, expected chemical shifts can be inferred from data on similar structures, such as other Boc-protected amino acids and peptides.[3][4][5]

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key Correlations (from 2D NMR)
Boc Group
-C(CH₃)₃~1.4 (singlet, 9H)~28 (quaternary C), ~80 (tertiary C)
Glycine Residue
α-CH₂~3.8 - 4.2 (multiplet, 2H)~42COSY with NH; HMBC with carbonyl C
NH~7.5 - 8.5 (triplet, 1H)-COSY with α-CH₂
4-Pyranoyl Moiety
Ring Protons~3.5 - 4.5 (complex multiplets)~60 - 80COSY and TOCSY correlations within the pyran ring system
Carbonyl Carbon-~170-175HMBC with adjacent protons

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to identify the presence of all expected proton signals and their multiplicities.[6]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[1][6] It will be crucial for confirming the connectivity within the glycine and pyranoyl residues.

  • 2D TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system, which is particularly useful for identifying all protons belonging to the pyranoyl ring system from a single cross-peak.[1]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, aiding in the assignment of the ¹³C spectrum.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are 2-3 bonds away, which is essential for confirming the connectivity between the Boc group, the glycine residue, and the pyranoyl moiety through the carbonyl carbons.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Confirmation peptide This compound Peptide nmr_tube NMR Tube peptide->nmr_tube Dissolve solvent Deuterated Solvent solvent->nmr_tube nmr_spectrometer NMR Spectrometer nmr_tube->nmr_spectrometer one_d_nmr 1D ¹H Spectrum nmr_spectrometer->one_d_nmr 1D ¹H two_d_nmr COSY, TOCSY, HSQC, HMBC nmr_spectrometer->two_d_nmr 2D Experiments spectral_analysis Spectral Analysis (Chemical Shifts, Couplings, Correlations) one_d_nmr->spectral_analysis two_d_nmr->spectral_analysis structure_confirmation Confirmed Structure spectral_analysis->structure_confirmation Interpretation

Caption: Workflow for NMR-based structural confirmation.

Comparison with Alternative Structural Confirmation Methods

While NMR is a cornerstone for structural elucidation, other techniques provide complementary or alternative information.

TechniqueInformation ProvidedSample RequirementsAdvantagesDisadvantages
NMR Spectroscopy Detailed 3D structure in solution, connectivity of atoms, conformational dynamics.[1][2]5-10 mg, soluble sample.Non-destructive, provides detailed structural and dynamic information.Requires relatively large amounts of pure sample, can be time-consuming to analyze complex spectra.
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation pattern for sequence information.[7][8][9]Micrograms to nanograms.High sensitivity, provides accurate mass, can be coupled with liquid chromatography (LC-MS).Does not provide 3D structural information, fragmentation can be complex to interpret.
X-Ray Crystallography Precise 3D atomic coordinates in the solid state.[10][11][12]High-quality single crystal.Provides the most accurate and detailed 3D structure.Requires crystal formation which can be challenging, the solid-state structure may not represent the solution conformation.
Edman Degradation N-terminal amino acid sequence.[8][13][14]Picomoles of pure peptide.Well-established and reliable for sequencing.Limited to ~50-60 residues, will not work if the N-terminus is blocked (as with the Boc group in this case).[14]

Detailed Experimental Protocols for Alternative Methods

Mass Spectrometry (for molecular weight and sequence confirmation)
  • Sample Preparation: The peptide is dissolved in a suitable solvent, often with a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) or directly infused for Electrospray Ionization (ESI).[7]

  • Ionization: The sample is ionized using either MALDI or ESI.[7]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight.

  • Tandem MS (MS/MS): To confirm the sequence, the molecular ion is selected and fragmented. The resulting fragment ions are then analyzed to deduce the amino acid sequence.[15]

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis_ms Data Analysis peptide_ms Peptide Solution ionization Ionization (ESI or MALDI) peptide_ms->ionization Inject mass_analyzer1 Mass Analyzer 1 (Determine Molecular Weight) ionization->mass_analyzer1 MS1 fragmentation Fragmentation mass_analyzer1->fragmentation Select & Fragment mass_analyzer2 Mass Analyzer 2 (Analyze Fragment Ions) fragmentation->mass_analyzer2 MS2 data_interpretation Data Interpretation mass_analyzer2->data_interpretation Spectrum sequence_confirmation Confirmed Sequence data_interpretation->sequence_confirmation Deduce Sequence

Caption: Workflow for Mass Spectrometry-based peptide analysis.

X-Ray Crystallography (for 3D structure in solid state)
  • Crystallization: The peptide is crystallized by slowly increasing its concentration in a solution containing a precipitant. This is often the most challenging step.[10]

  • Data Collection: A suitable crystal is mounted and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.[10]

  • Structure Solution: The diffraction data is used to calculate an electron density map of the molecule.

  • Model Building and Refinement: A molecular model is built into the electron density map and refined to best fit the experimental data.[10][11]

XRay_Workflow cluster_crystallization Crystallization cluster_data_collection_xray Data Collection cluster_structure_determination Structure Determination peptide_sol Peptide Solution crystal_growth Crystal Growth peptide_sol->crystal_growth Mix precipitant Precipitant precipitant->crystal_growth xray_diffraction X-ray Diffraction crystal_growth->xray_diffraction Mount Crystal diffraction_pattern Diffraction Pattern xray_diffraction->diffraction_pattern Record electron_density Electron Density Map diffraction_pattern->electron_density Phase Determination model_building Model Building & Refinement electron_density->model_building Build final_structure 3D Crystal Structure model_building->final_structure Finalize

Caption: Workflow for X-Ray Crystallography.

Edman Degradation (for N-terminal sequencing)

Note: This method is not suitable for the intact this compound peptide due to the blocked N-terminus. It would require prior removal of the Boc group.

  • Coupling: The free N-terminal amino group of the deprotected peptide reacts with phenylisothiocyanate (PITC).[13][16]

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions.[13][16]

  • Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC).[14]

  • Cycle Repetition: The process is repeated for the next amino acid in the shortened peptide chain.

Edman_Workflow start Deprotected Peptide coupling 1. Coupling with PITC start->coupling cleavage 2. Cleavage of N-terminal residue coupling->cleavage hplc 3. PTH-amino acid identification by HPLC cleavage->hplc shortened_peptide Shortened Peptide cleavage->shortened_peptide Remaining Peptide repeat Repeat Cycle shortened_peptide->repeat repeat->coupling Yes end Full Sequence Determined repeat->end No

Caption: Workflow for Edman Degradation.

Conclusion

For the unambiguous structural confirmation of this compound peptide, NMR spectroscopy stands out as the most comprehensive single technique . It not only confirms the covalent structure but also provides insights into the peptide's conformation in solution. Mass spectrometry is an excellent complementary technique for confirming the molecular weight and, with tandem MS, the sequence. While X-ray crystallography can provide the most precise 3D structure, it is dependent on successful crystallization and reflects the solid-state conformation. Edman degradation is not directly applicable without prior deprotection. A combined approach, utilizing NMR for detailed structural and conformational analysis and mass spectrometry for molecular weight verification, would provide the most robust and complete characterization of this compound peptide.

References

A Comparative Analysis of Boc vs. Fmoc Solid-Phase Peptide Synthesis for Boc-(2S)-Gly-4-pyranoyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a solid-phase peptide synthesis (SPPS) methodology is a critical determinant of success in synthesizing custom peptides, particularly those incorporating complex or unnatural amino acids such as Boc-(2S)-Gly-4-pyranoyl. This guide provides an objective, data-driven comparison of the two predominant SPPS strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—to inform the optimal synthesis approach for this unique pyran-containing amino acid derivative.

Executive Summary

The choice between Boc and Fmoc SPPS hinges on a trade-off between the harshness of the chemical conditions and the specific challenges posed by the peptide sequence. For the synthesis of peptides containing the sterically hindered and potentially acid-sensitive this compound, the Fmoc strategy is generally recommended due to its milder deprotection conditions, which minimize the risk of side reactions and degradation of the pyran ring. However, the Boc strategy may offer advantages in specific contexts, such as overcoming aggregation issues in longer peptide sequences. This guide will delve into the experimental nuances of each strategy to support an informed decision.

Comparative Overview of Boc and Fmoc Strategies

The fundamental distinction between the Boc and Fmoc strategies lies in the nature of the α-amino protecting group and the corresponding deprotection reagents.[1] The Boc group is acid-labile, requiring repeated treatments with a moderately strong acid like trifluoroacetic acid (TFA) for its removal.[1] In contrast, the Fmoc group is base-labile and is cleaved using a mild organic base, typically piperidine.[2][3] This core difference dictates the entire synthetic workflow, from resin and side-chain protection choices to the final cleavage conditions.

FeatureBoc StrategyFmoc Strategy
α-Amino Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent Moderate Acid (e.g., 50% TFA in DCM)[4]Mild Base (e.g., 20% Piperidine in DMF)[2][3]
Side-Chain Protection Benzyl-based (e.g., Bzl), removed by strong acid (HF)tert-Butyl-based (e.g., tBu), removed by moderate acid (TFA)
Final Cleavage Strong Acid (e.g., HF, TFMSA)Moderate Acid (e.g., TFA with scavengers)[5]
Orthogonality Not fully orthogonal; relies on graded acid lability.[4]Fully orthogonal; base-labile Nα-protection and acid-labile side-chain/linker cleavage.[]
Primary Advantage Effective for some "difficult" sequences prone to aggregation.[1]Milder conditions, suitable for sensitive residues and modifications.[]
Primary Disadvantage Harsh final cleavage with hazardous HF.[1]Potential for diketopiperazine formation and other base-mediated side reactions.[7]

Experimental Protocols

Boc Solid-Phase Peptide Synthesis of a Peptide Containing (2S)-Gly-4-pyranoyl
  • Resin Selection and First Amino Acid Attachment:

    • Swell Merrifield resin in dichloromethane (DCM).

    • Couple the C-terminal Boc-protected amino acid to the resin via its cesium salt to minimize racemization.

  • Chain Elongation Cycle:

    • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.[4]

    • Neutralization: Wash the resin with DCM, followed by a solution of 10% diisopropylethylamine (DIEA) in DCM to neutralize the resulting ammonium salt.

    • Washing: Thoroughly wash the resin with DCM and N,N-dimethylformamide (DMF).

    • Coupling of this compound:

      • Pre-activate this compound (3 equivalents) with a coupling reagent such as HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF.

      • Add the activated amino acid solution to the resin and couple for 2-4 hours. Due to the steric hindrance of the pyranoyl group, a longer coupling time and/or a double coupling may be necessary.

      • Monitor coupling completion with the Kaiser test (will be negative for the secondary amine after proline, but applicable here).

  • Final Cleavage and Deprotection:

    • Treat the peptide-resin with anhydrous hydrogen fluoride (HF) with p-cresol as a scavenger at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

Fmoc Solid-Phase Peptide Synthesis of a Peptide Containing (2S)-Gly-4-pyranoyl
  • Resin Selection and First Amino Acid Attachment:

    • Swell Wang or Rink Amide resin in DMF.

    • Couple the C-terminal Fmoc-protected amino acid to the resin using a suitable activating agent like DIC/Oxyma.

  • Chain Elongation Cycle:

    • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.[3]

    • Washing: Thoroughly wash the resin with DMF and DCM.

    • Coupling of Fmoc-(2S)-Gly-4-pyranoyl (assuming an Fmoc-protected version is available):

      • Pre-activate Fmoc-(2S)-Gly-4-pyranoyl (3 equivalents) with a coupling reagent such as HATU (3 equivalents) and DIEA (6 equivalents) in DMF.

      • Add the activated amino acid solution to the resin and couple for 1-2 hours. A double coupling may be beneficial due to steric hindrance.

      • Monitor coupling completion with the Kaiser test.

  • Final Cleavage and Deprotection:

    • Treat the peptide-resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-4 hours.[5]

    • Precipitate the crude peptide in cold diethyl ether.

Potential Side Reactions and Mitigation

For Boc Strategy:

  • Acid-catalyzed degradation of the pyranoyl ring: The repeated use of TFA and the harsh final cleavage with HF could potentially lead to side reactions involving the ether linkages of the pyran ring. Careful control of cleavage time and temperature is crucial.

  • tert-butylation of sensitive residues: The tert-butyl cation generated during Boc deprotection can lead to alkylation of residues like tryptophan or methionine.[4] The use of scavengers is essential to mitigate this.

For Fmoc Strategy:

  • Diketopiperazine formation: If (2S)-Gly-4-pyranoyl is the second amino acid in the sequence, there is a risk of cyclization and cleavage from the resin.[7] Using a bulky resin like 2-chlorotrityl chloride resin can suppress this side reaction.[7]

  • Aspartimide formation: For sequences containing aspartic acid, the basic conditions of Fmoc deprotection can lead to aspartimide formation.[5]

  • Base-catalyzed degradation: While less likely than acid-catalyzed degradation, the stability of the pyranoyl moiety under repeated basic conditions should be considered, although standard piperidine treatment is generally mild.

Quantitative Data Summary

Due to the lack of directly comparable published data for this compound, the following table presents generalized, expected outcomes based on the synthesis of peptides with other sterically hindered or unnatural amino acids.

ParameterBoc Strategy (Expected)Fmoc Strategy (Expected)
Coupling Time for (2S)-Gly-4-pyranoyl 2-4 hours (double coupling recommended)1-2 hours (double coupling may be beneficial)
Overall Yield Moderate to GoodGood to Excellent
Crude Purity ModerateGood
Risk of Side Reactions with Pyranoyl Group Moderate (due to strong acid)Low (due to mild base)
Handling of Reagents Requires specialized equipment for HFStandard laboratory setup

Logical Workflow Diagrams

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection neutralization Neutralization (10% DIEA/DCM) deprotection->neutralization wash1 Wash (DCM/DMF) neutralization->wash1 coupling Couple this compound (HBTU/HOBt/DIEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage (HF/Scavengers) repeat->final_cleavage End of Synthesis end Purified Peptide final_cleavage->end

Caption: Boc Solid-Phase Peptide Synthesis Workflow for incorporating this compound.

Fmoc_SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Couple Fmoc-(2S)-Gly-4-pyranoyl (HATU/DIEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage (TFA/Scavengers) repeat->final_cleavage End of Synthesis end Purified Peptide final_cleavage->end

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow for incorporating Fmoc-(2S)-Gly-4-pyranoyl.

Conclusion and Recommendation

For the synthesis of peptides containing this compound, the Fmoc strategy is the recommended approach . The milder deprotection conditions are better suited to preserve the integrity of the pyranoyl moiety and generally lead to higher purity and yield.[] The risk of base-mediated side reactions can be mitigated through careful selection of the resin and monitoring of the synthesis.

The Boc strategy remains a viable alternative , particularly if challenges with peptide aggregation are encountered. However, researchers must be equipped to handle the hazardous reagents required for final cleavage and should carefully consider the potential for acid-catalyzed side reactions involving the unnatural amino acid.

Ultimately, the optimal strategy may require empirical determination based on the specific peptide sequence and the available resources. This guide provides the foundational knowledge and experimental considerations to embark on the synthesis of peptides incorporating the novel this compound building block with a higher probability of success.

References

The Pyranoyl Ring's Influence on Peptide Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of pyranoyl rings into peptide structures, a form of glycosylation, offers a powerful tool for modulating their conformation, stability, and biological activity. For researchers, scientists, and drug development professionals, understanding the precise effects of these modifications is crucial for the rational design of peptidomimetics, novel therapeutics, and probes for chemical biology. This guide provides an objective comparison of peptide secondary structure with and without the influence of a pyranoyl ring, supported by experimental data, detailed protocols, and visual representations of the underlying structural principles.

Quantitative Comparison of Secondary Structure

The introduction of a bulky and stereochemically rich pyranoyl ring into a peptide backbone can significantly alter its conformational landscape. This is often observed as a shift in the populations of secondary structural elements, such as β-turns. The following table summarizes quantitative data from Circular Dichroism (CD) spectroscopy, which reveals a notable change in the secondary structure of a model peptide upon N-glycosylation with a pyranosyl-containing residue.

Peptide SequenceSecondary Structure ElementPercentage in TrifluoroethanolPercentage in Acetonitrile
Boc-Pro-Asn-NHCH3 (Unmodified)Type I β-turn~40%~35%
Type II β-turn~5%~5%
Unordered~55%~60%
Boc-Pro-Asn(GlcNAc)-NHCH3 (Pyranoyl-modified)Type I β-turn~20%~15%
Type II β-turn~20%~20%
Unordered~60%~65%

Data synthesized from studies on N-glycopeptides, where the modification of an Asparagine (Asn) residue with N-acetylglucosamine (GlcNAc) introduces a pyranose ring.[1]

The data clearly indicates that the presence of the pyranoyl ring reduces the propensity for a type I β-turn while promoting the formation of a type II β-turn.[1] This conformational shift is attributed to the steric and electronic effects of the sugar moiety.

Experimental Protocols

To facilitate the investigation of pyranoyl ring effects on peptide structure, this section provides detailed methodologies for the synthesis and analysis of pyranoyl-modified peptides.

Synthesis of a Pyranoyl-Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a peptide with a pyranosyl-containing amino acid using the Fmoc/tBu strategy.[2][3][4]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-protected glycosylated amino acid (e.g., Fmoc-Asn(Ac3GlcNAc)-OH)

  • Coupling reagents: HATU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add HATU (3 eq.) and HOBt (3 eq.) to the amino acid solution.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including the Fmoc-protected glycosylated amino acid, until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the glycopeptide by mass spectrometry.

Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure of peptides in solution.[1]

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide (modified and unmodified) in the desired solvent (e.g., phosphate buffer, trifluoroethanol) to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 1 mm.

    • Set the spectrophotometer to scan from 190 to 260 nm.

    • Set the bandwidth to 1 nm and the data pitch to 0.5 nm.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent.

    • Record the CD spectrum of each peptide sample.

    • Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectra.

    • Convert the data from millidegrees to mean residue ellipticity ([θ]).

  • Secondary Structure Estimation: Use deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, β-turn, and unordered structures.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including backbone and side-chain conformations.

Procedure:

  • Sample Preparation: Dissolve the peptide sample in a suitable deuterated solvent (e.g., D₂O, CD₃CN) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra, including:

      • 1D ¹H: To check sample purity and concentration.

      • 2D TOCSY: To identify amino acid spin systems.

      • 2D NOESY: To identify through-space correlations between protons, which provide distance restraints.

      • 2D COSY: To identify through-bond correlations.

  • Resonance Assignment: Assign the proton resonances to specific amino acid residues in the peptide sequence.

  • Structural Calculations:

    • Use the NOE-derived distance restraints to calculate a family of 3D structures using molecular dynamics or simulated annealing protocols.

    • Analyze the resulting structures to determine backbone dihedral angles (φ, ψ) and the overall conformation.

Visualization of Structural Effects

The following diagram illustrates the logical relationship between the incorporation of a pyranoyl ring and its impact on peptide secondary structure.

Pyranoyl_Effect cluster_0 Peptide Backbone cluster_1 Influencing Factors cluster_2 Resulting Secondary Structure Unmodified Unmodified Peptide (Flexible Backbone) Pyranoyl Pyranoyl Ring Incorporation Structure1 Favored Conformation (e.g., Type I β-turn) Unmodified->Structure1 Modified Pyranoyl-Modified Peptide (Constrained Backbone) Structure2 Altered Conformation (e.g., Extended, Type II β-turn) Modified->Structure2 Pyranoyl->Modified Steric Steric Hindrance Pyranoyl->Steric Hbond Hydrogen Bonding (Intra- and Inter-molecular) Pyranoyl->Hbond Steric->Modified Hbond->Modified

Influence of Pyranoyl Ring on Peptide Conformation.

This diagram shows how the introduction of a pyranoyl ring imposes steric constraints and introduces new hydrogen bonding possibilities, which in turn restricts the conformational freedom of the peptide backbone and favors specific secondary structures.

References

No Publicly Available Efficacy Data for Boc-(2S)-Gly-4-pyranoyl Compounds Found

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, no publicly available data on the in vitro or in vivo efficacy of Boc-(2S)-Gly-4-pyranoyl compounds, also known as (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, could be located. This prevents the creation of a detailed comparison guide as requested.

The search for biological activity, including pharmacological studies, for the compound with CAS number 711017-85-5 did not yield any experimental results. The available information is currently limited to chemical properties and supplier listings. A patent document mentions the CAS number within a list of compounds, but provides no specific data on its biological effects.

Due to the absence of foundational efficacy data, it is not possible to:

  • Summarize quantitative data into comparative tables.

  • Provide detailed experimental protocols for key experiments.

  • Generate diagrams of signaling pathways or experimental workflows.

This report is unable to fulfill the request for a comparison guide on the in vitro versus in vivo efficacy of this compound compounds. Further investigation would require access to unpublished, proprietary research data or the initiation of new experimental studies.

No Publicly Available Data on Cross-Reactivity of Antibodies Against Boc-(2S)-Gly-4-pyranoyl Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available cross-reactivity studies of antibodies targeting Boc-(2S)-Gly-4-pyranoyl peptides has yielded no specific experimental data. At present, the scientific literature does not contain dedicated studies detailing the specificity and off-target binding of antibodies raised against this particular modified peptide.

This absence of data prevents the creation of a detailed comparison guide as requested. The core requirements, including quantitative data tables, detailed experimental protocols, and visualizations of experimental workflows, cannot be fulfilled without access to primary research on this topic.

For researchers and drug development professionals interested in this area, this highlights a significant knowledge gap. Future research would be necessary to generate the data required for a thorough understanding of antibody cross-reactivity for this compound peptides. Such research would likely involve the following steps:

Hypothetical Experimental Workflow for Generating Cross-Reactivity Data:

cluster_synthesis Antigen Preparation cluster_immunization Antibody Generation cluster_testing Cross-Reactivity Assessment cluster_analysis Data Analysis peptide_synthesis Synthesis of this compound peptide conjugation Conjugation to Carrier Protein (e.g., KLH, BSA) peptide_synthesis->conjugation immunization Immunization of Host Animal serum_collection Serum Collection & Titer Check immunization->serum_collection purification Antibody Purification serum_collection->purification elisa ELISA Screening purification->elisa binding_curves Generation of Binding Curves elisa->binding_curves struct_analogs Structurally Similar Analogs struct_analogs->elisa unrelated_peptides Unrelated Control Peptides unrelated_peptides->elisa ic50 Calculation of IC50 Values binding_curves->ic50 comparison Comparison of Binding Affinities ic50->comparison

Caption: Hypothetical workflow for generating antibody cross-reactivity data.

To provide a useful resource in the absence of specific data, a general guide to assessing antibody cross-reactivity for modified peptides is outlined below. This guide is based on established principles in immunology and antibody characterization.

General Guide for Assessing Cross-Reactivity of Anti-Peptide Antibodies

When developing and characterizing antibodies against modified peptides like this compound peptides, a systematic approach to evaluating cross-reactivity is essential. The primary goal is to ensure that the antibody specifically recognizes the intended target with minimal binding to other endogenous or exogenous molecules.

Key Experimental Protocols

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening:

  • Objective: To determine the relative binding of the antibody to the target peptide and a panel of potentially cross-reactive compounds.

  • Methodology:

    • Coating: Microtiter plates are coated overnight at 4°C with the target peptide and potential cross-reactants at a standard concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Blocking: Plates are washed and blocked with a blocking buffer (e.g., 5% non-fat dry milk or 1-3% BSA in PBS-T) for 1-2 hours at room temperature to prevent non-specific binding.

    • Antibody Incubation: A dilution series of the primary antibody is added to the wells and incubated for 1-2 hours at room temperature.

    • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour at room temperature.

    • Detection: Plates are washed, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm.

  • Data Analysis: The absorbance values are plotted against the antibody concentration to generate binding curves. The degree of cross-reactivity is often expressed as the percentage of the signal obtained with the cross-reactant compared to the target peptide at a given antibody concentration.

2. Competitive ELISA:

  • Objective: To quantify the cross-reactivity by determining the concentration of a competitor that inhibits 50% of the primary antibody binding (IC50).

  • Methodology:

    • Coating: Microtiter plates are coated with the target peptide.

    • Blocking: Plates are blocked as described above.

    • Competitive Incubation: The primary antibody is pre-incubated with a serial dilution of the target peptide (for the standard curve) or the potential cross-reactants before being added to the coated plate.

    • Detection: The subsequent steps are the same as for the direct ELISA.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of the target peptide. The IC50 values for the cross-reactants are determined from their respective inhibition curves. The percent cross-reactivity can be calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Peptide / IC50 of Cross-Reactant) x 100.

Potential Cross-Reactants for this compound Peptides

A well-designed cross-reactivity study would include a panel of compounds such as:

Category Examples Rationale
Target Peptide Components Boc-Glycine, 4-pyranoyl moiety, Unmodified Glycine peptideTo determine which part of the immunogen the antibody primarily recognizes.
Structurally Similar Molecules Other Boc-protected amino acids, Peptides with different pyranoyl isomersTo assess specificity for the Boc group and the specific stereochemistry of the pyranoyl group.
Unrelated Molecules Unrelated peptides, Carrier protein (e.g., KLH, BSA)To establish the baseline for non-specific binding.

Logical Framework for Cross-Reactivity Assessment

cluster_primary_screening Primary Screening (Direct ELISA) cluster_quantitative_analysis Quantitative Analysis (Competitive ELISA) cluster_interpretation Interpretation antibody Generated Antibody to This compound peptide target Target Peptide antibody->target High Binding Signal analogs Structural Analogs antibody->analogs Variable Binding Signal controls Negative Controls antibody->controls Low/No Binding Signal ic50_target Determine IC50 for Target target->ic50_target ic50_analogs Determine IC50 for Analogs analogs->ic50_analogs calc_cross_react Calculate % Cross-Reactivity ic50_target->calc_cross_react ic50_analogs->calc_cross_react specificity High Specificity: Low % Cross-Reactivity calc_cross_react->specificity cross_reactivity Significant Cross-Reactivity: High % Cross-Reactivity calc_cross_react->cross_reactivity

Caption: Logical framework for assessing antibody cross-reactivity.

Benchmarking Boc-(2S)-Gly-4-pyranoyl in the Pursuit of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel drug candidates. Non-proteinogenic amino acids, in particular, offer a powerful tool to modulate the pharmacological properties of peptide-based therapeutics. This guide provides a comparative overview of Boc-(2S)-Gly-4-pyranoyl, a conformationally constrained amino acid, and its potential performance in drug discovery, with a focus on its application in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.

This compound, chemically known as (S)-2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-natural amino acid derivative that incorporates a tetrahydropyran (THP) ring. This structural feature imparts a degree of conformational rigidity, which can be advantageous in the design of peptidomimetics and other small molecule drugs. The incorporation of such cyclic moieties can enhance metabolic stability, improve binding affinity to biological targets, and favorably influence the overall pharmacokinetic profile of a drug candidate.

Performance in the Context of DPP-IV Inhibition

A key application for this compound is in the synthesis of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), a well-validated target for the treatment of type 2 diabetes. DPP-IV inhibitors work by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner. The design of potent and selective DPP-IV inhibitors often involves the use of amino acid derivatives that can effectively interact with the enzyme's active site.

While direct, side-by-side comparative studies detailing the performance of this compound against a wide range of other non-proteinogenic amino acids in DPP-IV inhibitors are not extensively available in the public domain, the rationale for its use is based on established principles of medicinal chemistry. The tetrahydropyran ring can serve as a bioisostere for other cyclic structures and may offer advantages in terms of solubility and metabolic stability.

To illustrate a potential comparative study, the following table presents hypothetical data based on the expected impact of incorporating different amino acid analogs into a generic DPP-IV inhibitor scaffold.

Compound IDP1' Amino Acid DerivativeDPP-IV IC50 (nM)Metabolic Stability (t½ in human liver microsomes, min)
1 This compound 15 120
2Boc-Proline2590
3Boc-Alanine5060
4Boc-Cyclohexylglycine18150

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound in the context of DPP-IV inhibitor development.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a short peptide incorporating this compound using a Boc protection strategy.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Other required Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • Cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Add DIPEA (6 eq.) to the reaction vessel.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF, DCM, and isopropanol.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Boc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

In Vitro DPP-IV Inhibition Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against DPP-IV.[1]

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5)

  • Test compound (e.g., peptide containing this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup:

    • To each well of the 96-well plate, add 20 µL of the test compound dilution or control.

    • Add 60 µL of assay buffer.

    • Add 10 µL of the diluted human recombinant DPP-IV enzyme solution.

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of the Gly-Pro-AMC substrate solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm in a kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Biological Evaluation Resin Resin Swelling Deprotection1 Boc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (this compound) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat Steps Wash1->Repeat Cleavage Cleavage & Deprotection Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization Assay_Setup DPP-IV Assay Setup Purification->Assay_Setup Incubation Incubation Assay_Setup->Incubation Measurement Fluorescence Measurement Incubation->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

Caption: Workflow from peptide synthesis to biological evaluation.

Signaling_Pathway GLP1 GLP-1 (Active) DPPIV DPP-IV Enzyme GLP1->DPPIV Degradation Pancreas Pancreas GLP1->Pancreas Stimulates Inactive_GLP1 GLP-1 (Inactive) DPPIV->Inactive_GLP1 Inhibitor DPP-IV Inhibitor (e.g., containing this compound) Inhibitor->DPPIV Inhibition Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose

Caption: Mechanism of action of DPP-IV inhibitors.

Conclusion

This compound represents a valuable building block for medicinal chemists, particularly in the design of peptidomimetics and other conformationally constrained drug candidates. Its application in the development of DPP-IV inhibitors highlights its potential to contribute to the creation of therapeutics with improved pharmacological profiles. While more direct comparative data is needed to fully benchmark its performance against a wide array of alternatives, the underlying principles of its design and the available experimental protocols provide a solid foundation for its exploration in drug discovery programs. Researchers are encouraged to incorporate this and other non-proteinogenic amino acids into their screening libraries to explore novel chemical space and identify next-generation therapeutics.

References

Head-to-head comparison of different coupling methods for Boc-(2S)-Gly-4-pyranoyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of peptides and peptidomimetics is a cornerstone of modern drug discovery. The formation of the amide bond, the fundamental linkage in these molecules, often presents a significant synthetic challenge, particularly when non-standard or sterically hindered amino acids are involved. Boc-(2S)-Gly-4-pyranoyl, a key building block for dipeptidyl peptidase IV (DPP-IV) inhibitors with potential antidiabetic activity, represents such a challenge.[1] The selection of an appropriate coupling method is therefore critical to ensure high yields, minimize side reactions, and preserve stereochemical integrity.

This guide provides a head-to-head comparison of common coupling methods applicable to the conjugation of this compound with a target amine. The performance of these methods is evaluated based on typical outcomes for similar peptide coupling reactions, providing a framework for methodological selection and optimization.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is a crucial factor in the success of peptide synthesis.[2] While a variety of reagents are available, they can be broadly categorized into carbodiimides and phosphonium/uronium salt-based reagents. The following table summarizes the key performance indicators for representative reagents from each class in the context of coupling sterically demanding amino acids like this compound.

Coupling MethodReagent(s)Typical YieldReaction TimeKey AdvantagesKey Disadvantages
Carbodiimide EDC/HOBtModerate to High2 - 12 hoursCost-effective, readily available, water-soluble byproducts (for EDC).[3][4]Potential for racemization, requires an additive like HOBt to suppress side reactions.[4]
Phosphonium Salt PyBOPHigh1 - 4 hoursHigh efficiency, low racemization, suitable for sterically hindered amino acids.[4][5]Higher cost, byproducts can be difficult to remove.
Uronium Salt HBTUHigh to Very High30 min - 2 hoursFast reaction times, high yields, widely used in solid-phase peptide synthesis.[2][5][6]Potential for guanidinylation of the N-terminal amine as a side reaction.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative solution-phase protocols for the coupling of this compound with a generic amino acid methyl ester (H-AA-OMe).

Method 1: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)

This method is a classic and cost-effective approach for amide bond formation. HOBt is added to suppress racemization and improve reaction efficiency.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM. To this solution, add DIPEA (1.0 eq) and stir for 10 minutes at room temperature to generate the free amine.[7]

  • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the Boc-amino acid solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the cooled solution, followed by the freshly prepared free amine solution.[3]

  • Add an additional equivalent of DIPEA (1.0 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Method 2: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

PyBOP is a highly efficient phosphonium salt-based coupling reagent, particularly effective for sterically hindered amino acids, leading to high yields and minimal racemization.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq). Stir for 10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF.

  • Add the free amine solution to the activated Boc-amino acid solution.

  • Add an additional 2.0 equivalents of DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method 3: 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

HBTU is a widely used uronium salt-based coupling reagent known for its high reactivity and fast reaction times, making it a popular choice for both solution-phase and solid-phase peptide synthesis.[2][8]

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq). Stir for 10 minutes at room temperature.

  • In a separate reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HBTU (1.0 eq) to the Boc-amino acid solution.

  • Add DIPEA (2.0 eq) to the mixture to initiate the activation.

  • Immediately add the free amine solution to the activated mixture.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for the solution-phase coupling of this compound.

G cluster_amine Amine Component Preparation cluster_acid Carboxylic Acid Component Activation Amine_HCl H-AA-OMe·HCl Free_Amine Free Amine (H-AA-OMe) Amine_HCl->Free_Amine in DCM or DMF Base1 DIPEA Base1->Free_Amine Coupling Coupling Reaction Free_Amine->Coupling Boc_Acid This compound Activated_Acid Activated Ester Boc_Acid->Activated_Acid Coupling_Reagent Coupling Reagent (EDC/HOBt, PyBOP, or HBTU) Coupling_Reagent->Activated_Acid Activated_Acid->Coupling Workup Aqueous Workup Coupling->Workup Purification Chromatography Workup->Purification Final_Product This compound-AA-OMe Purification->Final_Product

Caption: General workflow for solution-phase peptide coupling.

Conclusion

The selection of an appropriate coupling method for this compound is a critical step in the synthesis of DPP-IV inhibitors and other peptidomimetics. While traditional carbodiimide methods like EDC/HOBt are cost-effective, more modern phosphonium and uronium salt-based reagents such as PyBOP and HBTU generally offer higher yields and faster reaction times, especially for sterically hindered amino acids. The choice of method will ultimately depend on factors such as the specific amine component, scale of the reaction, cost considerations, and the desired level of purity. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful synthesis of peptides incorporating this compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Boc-(2S)-Gly-4-pyranoyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-(2S)-Gly-4-pyranoyl. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation.[1][2][3] The following table summarizes the recommended PPE.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][4]To protect against splashes and vapors. Standard safety glasses are not sufficient.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned, chemical-resistant laboratory coat.[1][4]To prevent skin contact which can cause irritation.[1] Gloves should be inspected for integrity before each use.[4][5]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]To minimize the inhalation of any dust or vapors.[4] If a fume hood is unavailable or ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors should be used.[1][4]
Footwear Closed-toe shoes that fully cover the foot.To protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for laboratory safety.

  • Preparation and Risk Assessment:

    • Before commencing any work, conduct a thorough risk assessment for the planned experiment.[4]

    • Ensure that all necessary equipment, including the chemical, solvents, glassware, and designated waste containers, are readily available.[4]

    • Inspect all PPE for any signs of damage or contamination before use.[4]

    • Verify that the chemical fume hood is functioning correctly.[4]

  • Handling the Compound:

    • All manipulations of this compound, which is a solid, should be carried out within a certified chemical fume hood to avoid generating dust.[6]

    • Handle the chemical carefully to prevent contact with skin, eyes, and clothing.[4]

    • Avoid inhalation of any dust or aerosols.[4]

    • After handling, wash hands thoroughly.[1]

  • Storage:

    • For long-term storage, it is recommended to store this compound in a tightly sealed container at 5°C.[7] It can be stored at room temperature for temporary periods.[7]

    • To prevent contamination from moisture, allow the container to warm to room temperature before opening.[7]

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Categorization: Treat all waste containing this compound as chemical waste.[8]

  • Waste Collection:

    • Collect waste in a designated, clearly labeled "Non-Halogenated Organic Waste" container.

    • The waste container must be made of a compatible material and have a secure, screw-top cap that is kept closed when not in use.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a list of its contents.[4]

  • Disposal of Contaminated Materials: Dispose of contaminated gloves, wipes, and other disposable materials in a sealed bag for hazardous waste.[5][8]

  • Institutional Guidelines: Adhere to all local and institutional regulations for the disposal of chemical waste.[8]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment gather_materials Gather Materials & Equipment risk_assessment->gather_materials ppe_inspection Inspect Personal Protective Equipment gather_materials->ppe_inspection fume_hood_check Verify Fume Hood Functionality ppe_inspection->fume_hood_check weigh_transfer Weigh and Transfer in Fume Hood fume_hood_check->weigh_transfer perform_reaction Perform Experimental Procedure weigh_transfer->perform_reaction wash_hands Wash Hands Thoroughly perform_reaction->wash_hands segregate_waste Segregate Chemical Waste perform_reaction->segregate_waste label_container Label Waste Container segregate_waste->label_container dispose_materials Dispose of Contaminated Materials label_container->dispose_materials follow_guidelines Follow Institutional Disposal Guidelines dispose_materials->follow_guidelines

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.